Brucine dihydrate
Description
Historical Context of Brucine (B1667951) in Organic Chemistry
The story of brucine begins in 1819, when it was first isolated by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou, the same scientists who had discovered strychnine (B123637) a year earlier. nih.gov For much of the 19th century, its exact structure remained elusive, though its close relationship to strychnine was confirmed in 1884 when chemist Hanssen successfully converted both alkaloids into the same molecule. wikipedia.org
Brucine's most enduring legacy in organic chemistry stems from its application as a chiral resolving agent. wikipedia.org The concept of chirality and the separation of enantiomers (non-superimposable mirror-image molecules) was a burgeoning field, and natural products were key tools. In 1899, Emil Fischer was the first to report the use of the large, chiral brucine molecule for chiral resolution. wikipedia.org This was followed by a landmark in 1904, when Marckwald used it as the first natural product organocatalyst in a reaction that achieved an enantiomeric enrichment. wikipedia.org This pioneering work established brucine as an indispensable tool for chemists, allowing for the separation of racemic mixtures of acids and alcohols through the formation of diastereomeric salts, which could then be separated by fractional crystallization. wikipedia.org
Table 1: Key Historical Milestones of Brucine in Chemistry
| Year | Event | Significance |
|---|---|---|
| 1819 | Pelletier and Caventou isolate brucine. nih.gov | Discovery of the alkaloid from Strychnos nux-vomica. |
| 1884 | Hanssen converts brucine and strychnine to the same molecule. wikipedia.org | Chemical proof of the structural relationship between the two alkaloids. |
| 1899 | Fischer reports the use of brucine as a resolving agent. wikipedia.org | First documented use of brucine for separating enantiomers. |
| 1904 | Marckwald uses brucine as an organocatalyst. wikipedia.org | First use of a natural product for enantiomeric enrichment in catalysis. |
| 1919 | Groth reports on the tetrahydrate solid form of brucine. nih.gov | Early investigation into the solid-state chemistry of brucine hydrates. |
Significance of Dihydrate Form in Solid-State Chemistry and Pharmaceutical Sciences
The ability of a chemical compound to exist in multiple crystalline forms, including different hydration states (pseudopolymorphism), is of profound importance in solid-state chemistry and pharmaceutical development. qut.edu.aufrontiersin.org These different forms can have distinct physical properties, such as solubility, stability, and dissolution rate, which directly impact a drug's efficacy and shelf-life. cymitquimica.comcymitquimica.com Brucine can exist as an anhydrate (water-free), amorphous solid, and in several hydrate (B1144303) forms, including a dihydrate, a tetrahydrate, and others. acs.orgnih.gov
Brucine dihydrate, designated as HyA in scientific literature, is a key solid-state form of the compound. acs.orgacs.org Research has shown that the hydration and dehydration processes of brucine are complex, with different forms being thermodynamically stable under specific conditions of temperature and relative humidity (RH). nih.govnih.gov The dihydrate (HyA) exhibits non-stoichiometric behavior, meaning it can lose or gain water without a significant change to its crystal structure below 40% RH at 25°C. acs.orgnih.gov Removing the water molecules results in an isomorphic dehydrate structure, which can convert back to the dihydrate upon exposure to moisture. nih.gov
In the context of pharmaceutical sciences, understanding these transformations is critical. frontiersin.org The formation of hydrates can affect the processability and stability of an active pharmaceutical ingredient (API). cymitquimica.com For instance, the anhydrous form (AH) of brucine is the most stable phase below 40% RH, while the dihydrate (HyA) is the stable form at a water activity above 0.4. acs.orgnih.gov This transition between forms based on ambient humidity is a crucial consideration during manufacturing and storage to ensure product consistency and quality. acs.org The presence of two water molecules per brucine molecule in the dihydrate crystal lattice influences its solubility and stability, properties that are fundamental to the development of any potential therapeutic agent. cymitquimica.comcymitquimica.com While brucine itself has been investigated for various pharmacological effects, its low water solubility can be a limiting factor; thus, characterizing stable hydrated forms like the dihydrate is an important step in pharmaceutical research. ijtrd.commdpi.com
Table 2: Research Findings on Brucine Solid Forms
| Solid Form | Designation | Key Characteristics | Stability Conditions (at 25°C) |
|---|---|---|---|
| Anhydrate | AH | The water-free crystalline form. acs.org | Thermodynamically most stable at Relative Humidity (RH) < 40%. nih.govacs.orgnih.gov |
| Dihydrate | HyA | Contains two water molecules per brucine molecule; exhibits non-stoichiometric dehydration. qut.edu.aucymitquimica.comacs.org | Stable at water activity (aw) ≥ 0.4. nih.gov |
| Tetrahydrate | HyB | A stoichiometric hydrate containing four water molecules. nih.gov Dehydration leads to an amorphous phase. acs.orgnih.gov | Fairly stable between 10% and 90% RH, but collapses to amorphous form below 10% RH. nih.gov |
| Amorphous Brucine | - | A non-crystalline, disordered solid form. nih.gov | Formed from dehydration of HyB; converts to AH at RH < 40% or hydrates at higher RH. nih.govacs.org |
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-IBTVXLQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Record name | BRUCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2664 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024662 | |
| Record name | Brucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
| Record name | BRUCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2664 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Brucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
470 °C | |
| Record name | BRUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor | |
| Record name | BRUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | BRUCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2664 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water) | |
CAS No. |
357-57-3, 145428-94-0, 5892-11-5 | |
| Record name | BRUCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2664 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Brucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnidin-10-one, 2,3-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Brucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Brucine Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5892-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NG17YCK6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BRUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
352 °F (NTP, 1992), 178 °C | |
| Record name | BRUCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2664 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BRUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BRUCINE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Structural Elucidation and Characterization of Brucine Dihydrate
Crystallographic Analysis and Data
Crystallographic methods are the cornerstone for determining the precise atomic coordinates within a crystal. Techniques like Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) offer empirical data on the crystal structure, which can be further explored and rationalized through computational approaches.
Single Crystal X-ray Diffraction (SCXRD) Studies of Brucine (B1667951) Dihydrate
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline materials. For brucine dihydrate, SCXRD analysis has revealed that it crystallizes in the monoclinic system with the non-centrosymmetric space group C2. tandfonline.com The asymmetric unit of the dihydrate form, also referred to as HyA, is comprised of two independent brucine molecules and four water molecules. nih.gov A notable feature of the this compound structure is the arrangement of the water molecules, which form distinctive tetrameric ring motifs. nih.gov These cyclic clusters of four water molecules are interconnected through strong O-H···O hydrogen bonds. nih.gov Specifically, the four water molecules create uncommon cyclic hydrogen-bonded homomolecular R4(4)(8) tetramer rings. researchgate.net These rings, in turn, form primary hydrogen-bonded chain substructures that extend along the 2-fold screw axis of the unit cell. researchgate.net
The structure of a this compound, specifically brucinium-3, 5-dihydroxybenzoate dihydrate, has also been elucidated using SCXRD. tandfonline.com The analysis confirmed the crystal structure and provided its lattice parameters, showing it crystallizes in the monoclinic system with the space group C2. tandfonline.com In this structure, the dihydroxybenzoate anion is crucial for the intermolecular hydrogen bonding network, forming strong O-H···O and N-H···O hydrogen bonds with the brucinium cation. tandfonline.com
Table 1: Crystallographic Data for Brucinium-3, 5-Dihydroxybenzoate Dihydrate from SCXRD
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 21.05 |
| b (Å) | 7.95 |
| c (Å) | 18.06 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 2828 |
| Z | 4 |
Data sourced from a study on Brucinium-3, 5-dihydroxybenzoate dihydrate single crystals. tandfonline.com
Powder X-ray Diffraction (PXRD) for Hydrate (B1144303) Characterization
Powder X-ray Diffraction (PXRD) is an essential tool for characterizing crystalline solids, particularly for studying hydrate forms and their transformations. PXRD is often used in conjunction with other techniques, such as gravimetric moisture sorption/desorption analysis, to understand the behavior of hydrates under varying humidity conditions. acs.orgnih.gov For instance, changes in PXRD patterns can indicate whether a crystal lattice expands or contracts with changing relative humidity (RH) and/or temperature. acs.orgnih.gov
In the case of this compound (HyA), variable-humidity PXRD at 25 °C has been used to correlate structural changes with moisture sorption/desorption data. acs.orgnih.gov These studies have shown that this compound exhibits non-stoichiometric dehydration and rehydration behavior at relative humidities below 40% at 25 °C. acs.org The removal of water molecules under these conditions results in an isomorphic dehydrate structure, meaning the fundamental crystal lattice is retained. acs.orgnih.gov This isostructural dehydrate (HyAdehy) can be produced by dehydrating HyA at 0% RH at 25 °C, and it will readily convert back to HyA upon exposure to moisture. acs.org
PXRD is also instrumental in identifying different solid forms of brucine and their interconversions. For example, the dehydration of a brucine tetrahydrate can be monitored by PXRD to show its transformation, which may proceed via the dihydrate form. xray.cz Furthermore, PXRD can confirm the formation of the anhydrous form of brucine upon dehydration of its hydrates. researchgate.net
Computational Crystallography and Structure Prediction (CSP)
Computational crystallography and Crystal Structure Prediction (CSP) have become powerful tools for understanding and predicting the crystal structures of molecular solids, including complex systems like hydrates. These methods complement experimental data by providing insights into the energetic landscape of possible crystal packings.
De novo crystal structure prediction for a hydrate like this compound is a significant computational challenge. pnas.orgresearchgate.net This is due to the extensive search space that must be considered, which includes the different possible water contents, the arrangements of the host molecules, and the conformational flexibility of the molecules themselves. pnas.orgresearchgate.netresearchgate.net A traditional de novo CSP for this compound would involve searching for structures with three independent components (one brucine molecule and two water molecules), a process that could require substantial computational resources. pnas.orgresearchgate.net
An alternative and more efficient approach to predicting hydrate structures is the framework-based method. pnas.orgresearchgate.net This strategy is particularly useful for non-stoichiometric or isostructural dehydrates, where the host molecule framework is often retained upon dehydration. pnas.orgresearchgate.netresearchgate.net The energetic stability of the guest-free framework of this compound has been confirmed by a CSP study, which found this structure to be within 20 kJ/mol of the global minimum energy structure. pnas.orgresearchgate.net
This framework-based approach leverages an existing anhydrous CSP landscape. pnas.orgresearchgate.net By identifying low-energy anhydrous frameworks that contain voids of suitable size and chemical environment, it is possible to predict how water molecules might be incorporated. nih.govpnas.org This method can efficiently map out potential water positions and predict the stoichiometries of hydrates without the need for extensive de novo searches. pnas.org For this compound, which is a channel hydrate with large, connected voids, this approach has been successfully tested. pnas.orgresearchgate.net The method can quickly access and evaluate the potential for hydrate formation within a given framework structure. pnas.orgresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the functional groups, molecular vibrations, and electronic transitions within a compound, offering a complementary perspective to crystallographic analysis for the characterization of this compound.
Infrared (IR) and Raman spectroscopy are powerful probes of molecular structure. In a study of a brucinium 3,5-dihydroxybenzoate (B8624769) dihydrate crystal, FT-IR spectroscopy was used to identify the functional groups and determine the molecular structure. tandfonline.com For this compound (HyA), Raman spectroscopy has been employed to investigate the dynamics of water within the crystal lattice. acs.org By exposing the hydrate to D₂O vapor and monitoring the Raman spectra over time, the exchange of H₂O with D₂O can be observed. acs.orgresearchgate.net The stretching vibrations of water molecules (ν(O–H)) are found in the 3700 to 3100 cm⁻¹ region of the IR spectrum. acs.org In the Raman spectrum of HyA, the ν(C–H) stretching vibrations are located between 3000 and 2800 cm⁻¹. acs.org Upon exposure to D₂O, new peaks corresponding to ν(O–D) stretching modes appear in the 2600 to 2300 cm⁻¹ range, indicating the ingress of heavy water into the crystal lattice. acs.orgresearchgate.net
UV-Vis-NIR spectroscopy provides information about the electronic properties of a material. For a single crystal of brucinium-3, 5-dihydroxybenzoate dihydrate, the transmittance spectrum was recorded between 300 and 900 nm, revealing a lower optical cutoff wavelength of 321 nm. tandfonline.com Photoluminescence spectroscopy on the same crystal, measured between 300 and 600 nm, showed a violet fluorescence spectrum, from which a band gap energy of approximately 3.8 eV was calculated. tandfonline.com
Table 2: Spectroscopic Data for this compound Derivatives
| Technique | Compound | Spectral Range/Feature | Observation |
|---|---|---|---|
| FT-IR | Brucinium 3,5-dihydroxybenzoate dihydrate | Mid-IR | Identification of functional groups and molecular structure tandfonline.com |
| Raman | This compound (HyA) | 3000-2800 cm⁻¹ | ν(C–H) stretching vibrations acs.org |
| Raman (H/D Exchange) | This compound (HyA) | 2600-2300 cm⁻¹ | Emergence of ν(O–D) stretching vibrations upon D₂O exposure acs.orgresearchgate.net |
| IR | This compound (HyA) | 3700-3100 cm⁻¹ | ν(O–H) stretching vibrations acs.org |
| UV-Vis-NIR | Brucinium 3,5-dihydroxybenzoate dihydrate | 300-900 nm | Lower optical cutoff at 321 nm tandfonline.com |
| Photoluminescence | Brucinium 3,5-dihydroxybenzoate dihydrate | 300-600 nm | Violet fluorescence, band gap of ~3.8 eV tandfonline.com |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.comksu.edu.sa
In the study of this compound, these techniques provide a detailed fingerprint of the molecule, allowing for the identification of functional groups and the characterization of the water molecules within the crystal lattice. acs.orgnih.gov The dihydrate form of brucine (referred to as HyA in some literature) can be clearly distinguished from other hydrates and the anhydrous form through its unique spectral features. acs.orgresearchgate.net
A key region of interest in the vibrational spectra of this compound is the O-H stretching region, typically found between 3100 and 3700 cm⁻¹. researchgate.net The bands in this region are characteristic of the water of hydration and provide information about the hydrogen-bonding environment. H₂O/D₂O exchange studies, monitored by Raman spectroscopy, have shown that the water of hydration can be exchanged quickly within the this compound framework. researchgate.net When this compound is exposed to D₂O vapor, new peaks corresponding to O-D stretching vibrations emerge over time. researchgate.netresearchgate.net
The C-H stretching vibrations are observed in the 2800 to 3000 cm⁻¹ region. researchgate.net Other characteristic bands for the brucine molecule include those for the carbonyl group (C=O), aromatic rings, and ether linkages, which appear at distinct frequencies.
Table 1: Selected Vibrational Spectroscopy Data for this compound
| Spectral Region (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| 3700 - 3100 | ν(O-H) Stretching of water molecules | IR, Raman | researchgate.net |
This table is illustrative. Specific peak positions can vary based on experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in the solid state, providing atomic-level insight into molecular structure, dynamics, and hydration state.
²H NMR for Water Dynamics in Hydrates
To specifically study the behavior of the water molecules, ²H (deuterium) solid-state NMR is employed. researchgate.net These experiments typically involve preparing the hydrate using deuterated water (D₂O) or exposing the hydrate to D₂O vapor. nih.govresearchgate.net ²H is a quadrupolar nucleus, and its NMR lineshape is highly sensitive to the motion of the D₂O molecules within the crystal lattice. chemrxiv.orgnih.gov
Variable-temperature (VT) ²H ssNMR experiments can characterize the dynamic processes of water molecules, such as jump-like motions about their C₂ rotational axes. researchgate.netnih.gov By analyzing the changes in the ²H NMR spectra as a function of temperature, it is possible to determine the rates and activation energies of these motions. chemrxiv.org This provides a detailed picture of whether the water molecules are static or mobile, and the nature of their movement within the channels of the this compound structure. researchgate.netresearchgate.net Such studies are crucial for understanding the stability of the hydrate, as the mobility of water can influence dehydration and phase transformation processes.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique used for the determination of the molecular weight and structure of brucine. wikipedia.org It is widely applied in the analysis of alkaloids due to its high sensitivity and selectivity. oup.compsu.edu Various MS methods, often coupled with liquid chromatography (LC) for prior separation, are used to analyze brucine in different contexts. frontiersin.org
Electrospray Ionization-Ion Trap-Time of Flight Mass Spectrometry (LC-ESI-IT-TOF-MS)
Liquid chromatography combined with electrospray ionization-ion trap-time of flight mass spectrometry (LC-ESI-IT-TOF-MS) is a powerful, high-resolution technique for the characterization and identification of brucine and its metabolites. shimadzu.com.cn As an alkaloid with a basic nitrogen atom, brucine is well-suited for positive mode electrospray ionization (ESI+). shimadzu.com.cn In this mode, it is typically observed as a protonated molecule, [M+H]⁺.
The combination of an ion trap (IT) and a time-of-flight (TOF) analyzer provides both multi-stage fragmentation (MSⁿ) capabilities and highly accurate mass measurements. shimadzu.com.cn The high mass accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments. The MS/MS analysis of the brucine [M+H]⁺ parent ion (m/z 395) yields characteristic fragment ions that are crucial for structural confirmation. oup.com
Table 2: Representative Mass Spectrometry Data for Brucine from LC-ESI-IT-MS Analysis
| Ion | m/z (mass-to-charge ratio) | Type | Reference |
|---|---|---|---|
| [M+H]⁺ | 395 | Parent Ion | oup.com |
| [M+H-CH₂O-CO]⁺ | 337 | Fragment Ion | |
| [M+H-H₂O]⁺ | 377 | Fragment Ion | |
| [M+H-CH₂O]⁺ | 365 | Fragment Ion | |
| [M+H-C₂H₄O]⁺ | 351 | Fragment Ion |
Fragmentation patterns can be complex and vary with instrument conditions. This table presents a selection of possible ions.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Alkaloid Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable technique, particularly for the rapid screening and analysis of alkaloids like brucine directly from complex mixtures, such as plant extracts. nih.govidexlab.com MALDI is recognized as a soft ionization method suitable for nonvolatile and thermally labile compounds. tandfonline.com
In MALDI-MS analysis, the sample is co-crystallized with a matrix compound (such as α-cyano-4-hydroxycinnamic acid, CHCA) that strongly absorbs the laser energy. tandfonline.com The laser irradiation causes the desorption and ionization of the analyte molecules, primarily as protonated species like [M+H]⁺. Studies have shown that MALDI-MS can be used to identify brucine in root extracts of Strychnos nux-vomica. nih.govidexlab.com The technique's high sensitivity makes it suitable for detecting even small amounts of the alkaloid. tandfonline.com Research has also explored the dehydrogenated ions [M–H]⁺ that can be generated from alkaloids like brucine during the MALDI process. acs.org
Thermal and Gravimetric Analysis of Brucine Hydrates
A variety of analytical techniques are employed to investigate the complex interplay between temperature, relative humidity (RH), and the solid-state stability of brucine hydrates. nih.govacs.org These methods provide a detailed picture of the stability ranges and thermophysical properties of this multifaceted system. acs.org
Differential Scanning Calorimetry (DSC) is a key technique for studying the phase transitions of brucine hydrates. nih.gov Experiments conducted in sealed pans allow for the measurement of transformations between different hydrated forms. For instance, the peritectic transformation of a tetrahydrate form (HyB) to the dihydrate (HyA) can be observed using this method. acs.org
When heated in DSC pans with pinholes, this compound (HyA) exhibits distinct thermal events. acs.org The primary event is the dehydration of HyA, which leads to the formation of amorphous brucine. acs.org The enthalpy of transformation from the dihydrate (HyA) to the anhydrous form (AH) has been determined through DSC experiments, with reported values of 3.0 ± 0.9 kJ mol⁻¹ and 2.4 ± 1.0 kJ mol⁻¹ in closed and open pans, respectively. nih.gov These values are crucial for understanding the energetic relationships between the different solid forms of brucine. nih.gov
The table below summarizes the key phase transitions and their corresponding enthalpies for different brucine forms.
| Transition | Enthalpy of Transformation (kJ mol⁻¹) | Technique |
| HyA → AH (closed pan) | 3.0 ± 0.9 | DSC |
| HyA → AH (open pan) | 2.4 ± 1.0 | DSC |
| HyA → HyAdehy | 5.3 ± 0.9 | Isothermal RH-perfusion calorimetry |
Data sourced from Crystal Growth & Design. nih.gov
Thermogravimetric Analysis (TGA) provides quantitative data on the water content and dehydration processes of brucine hydrates. For this compound (HyA), TGA curves show a one-step mass loss that corresponds to approximately two moles of water. acs.org In one study, a mass loss of 8.06 ± 0.10% was recorded, which equates to 1.92 moles of water. acs.org This value is slightly lower than the theoretical water content for a perfect dihydrate (8.37%) because the dehydration process begins immediately under the dry nitrogen purge used in the TGA instrument. acs.org
In contrast, a tetrahydrate form of brucine (HyB) shows a one-step mass loss of 15.32 ± 0.03%, corresponding to approximately 3.96 moles of water. acs.org Another hydrate, HyC, also dehydrates in a single step when heated. nih.gov The dehydration of HyA results in the formation of an isomorphic dehydrate structure (HyAdehy), which is a metastable phase. nih.govacs.org
Isothermal RH-perfusion calorimetry is a sensitive technique used to quantify the enthalpy changes associated with hydration and dehydration at constant temperature. acs.orgtainstruments.com For this compound (HyA), experiments were performed by cycling the relative humidity between 40% and 0%. acs.org This method allowed for the estimation of the transition enthalpy between HyA and its dehydrated form, HyAdehy, which was found to be 5.3 ± 0.9 kJ mol⁻¹. nih.gov This technique is particularly valuable for detecting small energy changes and can be used to determine the heat of crystallization from an amorphous state. tainstruments.com
Gravimetric moisture sorption/desorption analysis is crucial for understanding how different brucine hydrates behave under varying humidity conditions. nih.govacs.org this compound (HyA) exhibits a sorption/desorption profile characteristic of nonstoichiometric hydrates in the relative humidity range of 0% to 40% at 25°C. acs.orgresearchgate.net This is indicated by gradual changes in mass and the absence of hysteresis between the sorption and desorption curves. researchgate.net The water molecules in HyA can be reversibly removed and reabsorbed without significant changes to the crystal structure, which is a hallmark of nonstoichiometric behavior. nih.govacs.org
In contrast, the tetrahydrate form (HyB) is stable between 10% and 90% RH at 25°C, with dehydration occurring below 10% RH to form amorphous brucine. acs.orgresearchgate.net Another hydrate, HyC, is only stable at relative humidities of 55% or higher at 25°C. acs.orgresearchgate.net Below this threshold, it loses its water in one step to form the anhydrous phase (AH). acs.org The anhydrous form itself is stable up to 75% RH, above which it transforms to HyC. acs.org
The table below outlines the stability of different brucine forms at various relative humidity levels at 25°C.
| Brucine Form | Stability Range (% RH) at 25°C | Dehydration/Transformation Behavior |
| HyA (Dihydrate) | Nonstoichiometric behavior between 0% and 40% | Reversibly forms HyAdehy |
| HyB (Tetrahydrate) | Stable between 10% and 90% | Dehydrates to amorphous brucine below 10% RH |
| HyC | Stable at ≥ 55% | Dehydrates to AH below 55% RH |
| AH (Anhydrous) | Stable up to 75% | Transforms to HyC at ≥ 80% RH |
Data compiled from studies on brucine hydrates. acs.orgresearchgate.net
Phase Transformations and Hydration Behavior of Brucine Systems
Polymorphism and Pseudopolymorphism in Brucine (B1667951)
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, while pseudopolymorphism involves different crystal structures arising from the incorporation of solvent molecules (in this case, water), leading to hydrates. Brucine exhibits a rich landscape of both polymorphism and pseudopolymorphism. grafiati.commdpi.com
The various solid forms of brucine include at least three hydrates (designated as HyA, HyB, and HyC), an anhydrate (AH), an isostructural dehydrate (HyAdehy), and an amorphous form. nih.gov The existence and interconversion of these forms are highly dependent on environmental conditions such as temperature and relative humidity (RH). nih.govacs.org The study of pseudopolymorphism in brucine has identified distinct hydrate (B1144303) structures, including a dihydrate, a tetrahydrate, and other solvates with varying water content. iucr.orgnih.gov The formation of these different hydrated forms is influenced by factors such as solvent composition during crystallization and the presence of other solute molecules. iucr.org
Stoichiometric and Nonstoichiometric Hydrates of Brucine
Hydrates of brucine can be classified as either stoichiometric or nonstoichiometric, based on their water content and dehydration behavior. nih.govnih.gov Stoichiometric hydrates contain water molecules in a fixed ratio within the crystal lattice, and their dehydration typically leads to a significant structural rearrangement or collapse of the crystal structure. nih.govmdpi.com In contrast, nonstoichiometric hydrates, often referred to as channel hydrates, can have a variable amount of water within structural voids or channels. nih.govmdpi.com The water in these nonstoichiometric forms can often be removed without causing a major change to the host crystal lattice. nih.gov
The interplay between these different hydrated forms is complex, with several forms being accessible under ambient conditions depending on the water vapor pressure. nih.gov This complexity underscores the importance of carefully controlling crystallization conditions to obtain a phase-pure sample. nih.gov
The dehydration of HyA is reversible. researchgate.net The resulting metastable dehydrate, HyAdehy, will readily reabsorb moisture to convert back to HyA when exposed to humid conditions. nih.govnih.govacs.org However, if stored under very dry conditions, it can transform into the stable anhydrous form (AH). nih.govacs.orgresearchgate.net The sorption and desorption profile for HyA below 40% RH lacks significant hysteresis, which is a typical feature of nonstoichiometric hydrates where water can move in and out of the channels with relative ease. researchgate.netresearchgate.net
In contrast to the dihydrate, brucine tetrahydrate (HyB) is a stoichiometric hydrate. nih.govnih.gov It contains a fixed four moles of water per mole of brucine within its crystal structure. nih.govresearchgate.net HyB is relatively stable at 25°C over a wide range of relative humidity, from 90% down to 10% RH. nih.gov
The dehydration of HyB is a distinct process that differs significantly from that of HyA. When the relative humidity drops below 10%, HyB undergoes dehydration in a single step. nih.gov This loss of water molecules causes the crystal structure to collapse, resulting in the formation of amorphous brucine. nih.govnih.govacs.orgresearchgate.net This structural collapse upon desolvation is a hallmark of stoichiometric hydrates where the solvent molecules play a critical role in stabilizing the crystal lattice. mdpi.com
Besides the dihydrate and tetrahydrate, other hydrated forms of brucine have been identified. One of these is a hydrate designated as HyC, which is only stable at high relative humidity (≥ 55% at 25°C). nih.govnih.govacs.orgresearchgate.net This hydrate has a somewhat variable water content, ranging from 3.65 to 3.85 moles of water per mole of brucine. nih.govnih.govacs.orgresearchgate.net Upon dehydration, which occurs in a single step below 55% RH, HyC transforms directly into the anhydrous form (AH). nih.govacs.orgresearchgate.net
Research has also reported the existence of a brucine hydrate containing approximately 5.25 molecules of water. researchgate.net Furthermore, a hydrate with a water content of 3.86 has been identified, which features large water clusters encapsulated within cages formed by brucine layers. researchgate.net The formation of a specific hydrate is sensitive to the crystallization conditions, including the presence of additives. iucr.orgresearchgate.net For instance, the dihydrate has been obtained from solutions containing diethanolamine. iucr.org
Thermodynamic Stability and Interconversion of Brucine Solid Forms
The thermodynamic stability of the various solid forms of brucine is dependent on both temperature and water activity or relative humidity. nih.govnih.gov Depending on these environmental conditions, the most stable form can be one of the hydrates or the anhydrate. nih.govacs.org
At 25°C, the anhydrous form (AH) is the most thermodynamically stable phase at relative humidity below 40%. nih.govnih.govacs.orgresearchgate.net As the humidity increases, the hydrated forms become more stable. The dihydrate (HyA) is stable at intermediate humidity, while the hydrate HyC is the most stable form at relative humidity above approximately 55%. nih.govacs.org At 40°C, the landscape simplifies, with the anhydrate (AH) being stable at low water activity (aw ≤ 0.3) and the dihydrate (HyA) being the stable form at higher water activity (aw ≥ 0.4). nih.gov
The interconversion pathways between these forms are complex. Dehydration of HyA leads to a metastable isostructural dehydrate, which can either revert to HyA upon exposure to moisture or convert to the stable anhydrate (AH) under dry conditions. nih.gov Dehydration of the stoichiometric tetrahydrate (HyB) results in a collapse to an amorphous phase. nih.gov This amorphous brucine, in turn, transforms into the anhydrate (AH) at RH < 40% or to a mixture of hydrated phases at higher humidity levels. nih.govacs.org The hydrate HyC dehydrates directly to the anhydrate AH. nih.gov
Table 1: Summary of Brucine Hydrate Properties
| Hydrate Form | Designation | Stoichiometry | Dehydration Behavior | Dehydration Product |
|---|---|---|---|---|
| Dihydrate | HyA | Nonstoichiometric (0-2 H₂O) | Reversible water loss below 40% RH | Isomorphic dehydrate (HyAdehy) |
| Tetrahydrate | HyB | Stoichiometric (4 H₂O) | Single-step water loss below 10% RH | Amorphous brucine |
Kinetics of Hydration and Dehydration Processes
The kinetics of the hydration and dehydration processes of brucine's solid forms are influenced by factors such as the type of hydrate, the presence of impurities, and the specific environmental conditions. nih.govresearchgate.net
The dehydration of the nonstoichiometric dihydrate (HyA) is a kinetically facile process, characterized by a rapid and reversible exchange of water with the environment, especially below 40% RH. researchgate.netresearchgate.net This is due to the water molecules being located in open channels within the crystal structure. mdpi.com
In contrast, the transformations involving stoichiometric hydrates often exhibit different kinetics. The dehydration of HyC to the anhydrate AH, for example, occurs as a distinct, single-step event when the humidity drops below a critical point (55% RH at 25°C), which is characteristic of a phase transformation. nih.gov Similarly, the hydration of the anhydrate AH to form HyC shows a clear hysteresis, where the transformation to the hydrate occurs at a higher humidity (≥ 80% RH) than the dehydration, indicating a kinetic barrier to the phase change. nih.gov
The dehydration of the tetrahydrate (HyB) to the amorphous state is also a distinct kinetic event. nih.gov The subsequent crystallization of this amorphous phase is also kinetically driven, potentially leading to a mixture of different hydrated forms depending on the humidity conditions. nih.gov Phase impurities can significantly affect the kinetics of these transformations. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Brucine |
| Brucine dihydrate |
| Brucine tetrahydrate |
| Brucine 3.85-hydrate |
| Brucine 5.25-hydrate |
| Brucine 3.86-hydrate |
| Anhydrous Brucine (Anhydrate AH) |
| Amorphous Brucine |
Influence of Relative Humidity and Temperature
The stability of this compound (HyA) is highly dependent on the surrounding relative humidity. At 25°C, HyA remains stable above approximately 20% RH. acs.org Within the 40-95% RH range, its water content is constant. acs.org However, it exhibits non-stoichiometric dehydration behavior below 40% RH. nih.govresearchgate.netnih.govacs.org For instance, between 20% and 40% RH, it releases a small amount of water (<0.05 molar equivalent), and between 10% and 20% RH, it loses about 0.25 molar equivalent of water. acs.org At very low RH (0%), the water is almost completely removed, resulting in an isostructural dehydrate (HyAdehy). acs.orgnih.gov This metastable dehydrate can revert to HyA upon exposure to moisture or slowly transform into the stable anhydrous form (AH) under dry conditions. acs.orgnih.govresearchgate.netnih.govacs.org
Temperature also governs the transformation pathways. Heating this compound (HyA) at a rate of 5°C min-1 or less causes it to dehydrate to amorphous brucine starting above 80°C, a process completed below 120°C. acs.org Above 120°C, this amorphous phase crystallizes into the anhydrous form (AH), which then melts at approximately 178.9°C. acs.org
Other brucine hydrates also show distinct RH-dependent behaviors. The tetrahydrate (HyB) is stable over a wide RH range (10-90% at 25°C) but collapses into an amorphous phase below 10% RH. acs.orgresearchgate.net Hydrate HyC is only stable at or above 55% RH at 25°C, and its dehydration below this threshold directly yields the anhydrous form (AH). acs.orgnih.govnih.gov The anhydrous form (AH) is the most thermodynamically stable phase below 40% RH at 25°C. acs.orgnih.govresearchgate.netnih.govacs.org
Table 1: Stability of Brucine Forms at 25°C under Various Relative Humidity (RH) Conditions
| Solid Form | Stability Range (% RH) | Transformation Product(s) Outside Range |
|---|---|---|
| This compound (HyA) | >20% | Isostructural Dehydrate (HyAdehy) at <20% RH |
| Brucine Tetrahydrate (HyB) | 10% - 90% | Amorphous Brucine at <10% RH |
| Hydrate C (HyC) | ≥55% | Anhydrous Brucine (AH) at <55% RH |
| Anhydrous Brucine (AH) | <40% (thermodynamically most stable) | Hydrate C (HyC) at ≥80% RH |
| Amorphous Brucine | Metastable | Anhydrous Brucine (AH) at <40% RH; Mixture of hydrates at higher RH |
Water Dynamics and H/D Exchange Experiments
To understand the mobility of water within the this compound (HyA) crystal lattice, H₂O/D₂O exchange experiments have been conducted. acs.org When crystals of HyA were exposed to D₂O vapor (at ~98% RH), the dynamics of water ingress and egress were monitored using Raman spectroscopy. acs.orgresearchgate.netresearchgate.net
The experiments revealed a rapid exchange of water molecules. nih.gov The appearance of O-D stretching vibrations in the Raman spectra after just one hour of exposure confirmed the swift diffusion of water into and out of the HyA structure. nih.govresearchgate.netresearchgate.net This rapid exchange indicates that the water molecules in the dihydrate are located in open channels within the crystal framework, allowing for facile movement without requiring significant structural rearrangement. nih.govresearchgate.net The presence of these channels is a key feature of the this compound structure, facilitating its non-stoichiometric dehydration and rehydration behavior. researchgate.netresearchgate.net
Amorphous Brucine and its Transformations
Amorphous brucine is a key intermediate in the phase transformations of brucine hydrates. researchgate.net It is primarily formed from the dehydration of the tetrahydrate (HyB) below 10% RH at 25°C, or from the thermal dehydration of both dihydrate (HyA) and tetrahydrate (HyB). acs.orgnih.govresearchgate.net For example, heating HyB in an open pan leads to its dehydration into amorphous brucine at temperatures below 80°C. acs.orgnih.gov
As a thermodynamically unstable, high-energy state, amorphous brucine readily transforms into more stable crystalline forms depending on the environmental conditions. dinkumpublishers.commdpi.com Its transformation pathway is highly sensitive to relative humidity. acs.orgnih.govacs.org
At low humidity (RH < 40%) : Amorphous brucine will convert to the stable anhydrous form (AH). acs.orgnih.govresearchgate.netnih.govacs.org
At high humidity (RH ≥ 80%) : Exposure to moisture causes amorphous brucine to absorb water, leading to its crystallization into a mixture of hydrated phases, including HyB and HyC. acs.orgnih.govresearchgate.net At 85% RH, an accelerating water uptake is observed, followed by crystallization. nih.govresearchgate.net
Thermally, amorphous brucine exhibits a glass transition at approximately 90°C. acs.orgnih.gov Upon further heating to above 130°C, it crystallizes into the anhydrous form (AH). acs.orgnih.gov These transformations highlight the role of amorphous brucine as a metastable intermediate whose fate is dictated by the surrounding thermal and hydrous environment. acs.orgresearchgate.net
Table 2: Transformation Pathways of Amorphous Brucine
| Condition | Transformation Product |
|---|---|
| Storage at < 40% RH (25°C) | Anhydrous Brucine (AH) |
| Storage at ≥ 80% RH (25°C) | Mixture of Hydrates (HyB, HyC, etc.) |
| Heating > 130°C | Anhydrous Brucine (AH) |
Synthetic Methodologies and Derivatization Strategies for Brucine
Extraction and Preparation of Brucine (B1667951) and its Salts
Brucine is primarily extracted from the seeds of the Strychnos nux-vomica tree. wikipedia.org Traditional extraction methods often involve grinding the seeds and treating them with a solvent, such as ethanol (B145695), to isolate the alkaloids. tandfonline.com The resulting extract is then typically acidified to dissolve the alkaloids, leaving behind other organic materials. rsc.org Subsequent purification steps, which may include liquid-liquid extraction or column chromatography, are employed to separate brucine from its close relative, strychnine (B123637), and other impurities. tandfonline.comnih.gov
The preparation of brucine salts is a common practice, often utilized for purification or to modify the compound's physical properties. ontosight.aiscbt.com These salts are typically formed by reacting brucine with an appropriate acid. For instance, brucine sulfate (B86663) heptahydrate is a well-known salt form. ontosight.ai The formation of salts can also be a key step in the chiral resolution of racemic mixtures, a process where brucine has historically been a valuable resolving agent. wikipedia.org The general procedure for forming a brucine salt involves dissolving brucine in a suitable solvent and adding the desired acid, often leading to the crystallization of the salt. cdnsciencepub.comnist.gov
| Brucine Salt | Preparation Method | Reference |
| Brucine sulfate heptahydrate | Reaction of brucine with sulfuric acid | ontosight.ai |
| Brucinium hydrogen (S)-malate pentahydrate | Reaction of brucine with D-L-malic acid in ethanol/water | orientjchem.org |
| Anhydrous brucinium hydrogen (2R,3R)-tartrate | Reaction of brucine with L-tartaric acid in ethanol/water | orientjchem.org |
| N-(5-carboxypentyl)brucinium bromide | N-alkylation of brucine with 6-bromohexanoic acid | orientjchem.org |
Structural Modifications of Brucine
The unique and complex structure of brucine offers multiple sites for chemical modification, though achieving selectivity can be challenging. ccspublishing.org.cnsioc-journal.cn Researchers have developed a variety of methods to functionalize specific parts of the brucine molecule, leading to a diverse array of derivatives with potential applications in various fields. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn
Selective Functional Group Transformations
The strategic modification of brucine's functional groups allows for the synthesis of novel compounds with tailored properties. These transformations target the aryl moiety, the amide group, the tertiary amine, and the carbon-carbon double bond. ccspublishing.org.cnsioc-journal.cn
The aromatic ring of brucine can undergo modifications such as demethoxypentafluorophenylation. ccspublishing.org.cnsioc-journal.cn This reaction introduces a pentafluorophenyl group, which can significantly alter the electronic properties of the aromatic system. ccspublishing.org.cn Such modifications can influence the biological activity and reactivity of the resulting brucine derivatives. ccspublishing.org.cnacs.org
The amide functional group in brucine is a key site for a variety of transformations. ccspublishing.org.cnsioc-journal.cn These modifications include:
Condensation: The amide can react with primary amines to form new C-N bonds. ccspublishing.org.cnsioc-journal.cn
Deoxycyanation: This reaction involves the conversion of the amide carbonyl group to a cyano group. ccspublishing.org.cnsioc-journal.cn An iridium-catalyzed reductive Strecker reaction has been reported for the late-stage cyanation of the amide moiety in brucine. frontiersin.orgnih.gov
Deoxygenative Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group. ccspublishing.org.cnsioc-journal.cn
α-Oximation: This modification introduces an oxime functional group at the α-position to the amide carbonyl. ccspublishing.org.cnsioc-journal.cn This can create derivatives with the potential to act as chiral ligands. ccspublishing.org.cn
| Amide Modification | Description | Reference |
| Condensation | Reaction with a primary amine. | ccspublishing.org.cnsioc-journal.cn |
| Deoxycyanation | Conversion of the carbonyl to a cyano group. | ccspublishing.org.cnsioc-journal.cnfrontiersin.orgnih.gov |
| Deoxygenative Reduction | Reduction of the carbonyl to a methylene group. | ccspublishing.org.cnsioc-journal.cn |
| α-Oximation | Introduction of an oxime at the α-position. | ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn |
The tertiary amine in the brucine structure is another reactive center that allows for various modifications. ccspublishing.org.cn These reactions include:
N-oxidation: The tertiary amine can be oxidized to form brucine N-oxide. magtechjournal.comtandfonline.comresearchgate.net This transformation has been shown to alter the pharmacological properties of the molecule. magtechjournal.comnih.gov
Carbene Insertions: Formal carbene insertions into the C-N or α-C-H bonds of the tertiary amine moiety have been achieved. ccspublishing.org.cnsioc-journal.cn
N-Amidation: This involves the formation of an N-N bond through a nitrene transfer reaction, which can be catalyzed by silver. acs.orgfigshare.com This method has been shown to be highly selective for the tertiary amine, even in the presence of other reactive functional groups. acs.orgfigshare.com
N-Alkylation: The tertiary amine can be alkylated using halogenated hydrocarbons, leading to the formation of quaternary ammonium (B1175870) salts. ccspublishing.org.cnorientjchem.orgasianpubs.org For example, N-chloromethylbrucine chloride has been synthesized by reacting brucine with dichloromethane. orientjchem.org
The carbon-carbon double bond within the brucine framework is susceptible to addition reactions. ccspublishing.org.cnsioc-journal.cn
Dihydroxylation: The alkene can be dihydroxylated, for instance using osmium tetroxide, to produce a diol derivative. sci-hub.ru This modification introduces new chiral centers and functional groups that can be further manipulated. purdue.edu
Hydrogenation: The C=C double bond can be reduced through catalytic hydrogenation, typically using a palladium catalyst. ccspublishing.org.cn This saturation of the double bond alters the conformation and rigidity of the molecular structure.
Synthesis of Brucine Derivatives as Chiral Ligands and Organocatalysts
Brucine, a naturally occurring chiral molecule, has long been utilized as a resolving agent in chemistry. google.comchemie-brunschwig.ch Building on its inherent stereochemistry, researchers have synthesized a variety of brucine derivatives to serve as chiral ligands and organocatalysts in asymmetric synthesis. google.commdpi.com These modified structures can act as chiral auxiliaries, catalysts, or ligands, guiding chemical reactions to produce specific stereoisomers of a desired product. mdpi.com
Notable examples include the development of brucine diol (BD) and brucine N-oxide (BNO). mdpi.comresearchgate.net These derivatives have been successfully employed as organocatalysts in various chemical reactions. For instance, brucine N-oxide has been used as a nucleophilic organic catalyst in the Morita-Baylis-Hillman (MBH) reaction. mdpi.com In some systems, a dual-catalysis approach using both brucine N-oxide and another organocatalyst like proline has been investigated for asymmetric MBH reactions. mdpi.com
Furthermore, brucine diol has been shown to catalyze asymmetric MBH reactions, where it is proposed that the diol group activates carbonyl groups through hydrogen bonding, while the tertiary amine acts as the nucleophile. researchgate.net Metal complexes of brucine derivatives, such as the brucine diol-copper complex, have also been developed. mdpi.comscience.gov These complexes have proven effective in catalyzing stereodivergent asymmetric conjugate additions and [3+2] cycloaddition reactions, demonstrating the versatility of brucine-derived catalysts in controlling stereochemical outcomes. mdpi.com The development of these catalysts from a single, readily available chiral source like brucine is a significant area of research in asymmetric synthesis. mdpi.com
Derivatization of Brucine for Enhanced Bioactivity and Reduced Toxicity
While brucine exhibits a range of pharmacological activities, its clinical application is often limited by its significant toxicity. acs.org Consequently, a major focus of research is the derivatization of the brucine molecule to create new compounds with enhanced therapeutic effects and a more favorable toxicity profile. acs.orgnih.gov By modifying the alkaloid scaffold, it is possible to modulate its biological properties, aiming to increase potency against therapeutic targets while diminishing adverse effects. nih.gov
Solid Lipid Nanoparticles (SLN) Encapsulation
One advanced strategy to improve the therapeutic index of brucine is its encapsulation within solid lipid nanoparticles (SLNs). acs.org SLNs are a type of lipid-based nanoparticle drug delivery system composed of a solid lipid core that can solubilize lipophilic molecules. nih.gov This technology offers a method to enhance the bioavailability and control the release of encapsulated drugs. nih.gov
Research has shown that formulating brucine into brucine-loaded solid lipid nanoparticles (B-SLN) can successfully improve its activity while simultaneously reducing its toxicity. acs.org These nanoparticle formulations are designed to alter the distribution of the drug in the body, potentially leading to better therapeutic outcomes and reduced side effects. acs.orgresearchgate.net Studies have investigated the preparation, characterization, and in vitro behavior of B-SLNs, including their cytotoxicity and uptake by cancer cell lines. While primarily in preclinical stages, the development of B-SLNs and other nanoformulations represents a promising direction for expanding the potential clinical applications of brucine. acs.org
Structural Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of brucine and its analogues is crucial for the rational design of new derivatives with improved properties. SAR studies investigate how specific structural features of a molecule relate to its biological activity. For brucine and the closely related alkaloid strychnine, research has focused on how modifications at different positions on the molecule affect its interaction with biological targets, such as neurotransmitter receptors.
Studies on tertiary and quaternary analogues of brucine have provided insights into their pharmacological properties at receptors like human glycine (B1666218) receptors. For instance, the quaternization of the nitrogen atom in the brucine structure can dramatically alter its activity profile. While this modification often eliminates activity at glycine receptors, binding affinity can be retained for other receptor types, highlighting that different structural elements govern interactions at different targets. Similarly, SAR analyses of strychnine analogues have indicated that features like the lactam moiety are essential for high antagonistic potency at glycine receptors. This knowledge helps guide the synthesis of new brucine derivatives by identifying which parts of the molecule are critical for its biological effects and which can be modified to reduce toxicity or enhance therapeutic action.
Conjugation with Other Chemical Entities (e.g., click chemistry approaches)
A versatile strategy for modifying complex natural products is to conjugate them with other chemical entities to create hybrid molecules with novel functions. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for this purpose, forming a stable triazole linker between two different molecules. researchgate.net
This approach has been widely applied to various alkaloids, such as berberine (B55584) and camptothecin, to generate libraries of new compounds for biological screening. researchgate.net By attaching different molecular fragments to the alkaloid scaffold, researchers can explore new chemical space and develop derivatives with enhanced properties. For example, research on other complex alkaloids, like those from Cinchona, has demonstrated the feasibility of using one-pot C-H azidation followed by a CuAAC reaction to create triazole conjugates.
While direct, published examples of conjugating brucine itself via click chemistry are not yet widespread, the successful application of these methods to a diverse range of other complex alkaloids establishes a strong precedent. researchgate.net This strategy represents a promising avenue for the future derivatization of brucine, offering a powerful tool to attach polymers, targeting moieties, or other bioactive molecules to potentially enhance its therapeutic profile. google.comresearchgate.net
Applications in Chiral Chemistry and Asymmetric Synthesis
Chiral Resolution Agent
One of the most established applications of brucine (B1667951) is as a chiral resolving agent. wikipedia.org This technique relies on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent, such as brucine. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by methods like fractional crystallization. wikipedia.org
Brucine has been extensively used for the resolution of racemic carboxylic acids. ccspublishing.org.cn The basic nitrogen atoms in the brucine molecule react with the acidic carboxyl group of the carboxylic acids to form diastereomeric salts. Due to their differing solubilities, these salts can be separated. For instance, the structure of the brucine salt with cis-cyclohexane-1,2-dicarboxylic acid has been elucidated, revealing the resolved (1R,2S) enantiomer of the acid. colab.wsqut.edu.au This method has proven effective for a wide range of carboxylic acids. Similarly, brucine is also employed in the resolution of racemic phosphoric and phosphonic acids. sioc-journal.cnccspublishing.org.cn
Table 1: Examples of Racemic Acids Resolved Using Brucine
| Racemic Compound | Resolving Agent | Method |
|---|---|---|
| cis-Cyclohexane-1,2-dicarboxylic acid | Brucine | Formation of diastereomeric salt |
| N-(3,5-dinitrobenzoyl)asparagine | Brucine | Fractional crystallization of diastereomeric salts |
This table provides examples of racemic acids that have been successfully resolved using brucine as a chiral resolving agent.
The application of brucine as a resolving agent extends to other classes of compounds as well. It has been successfully used in the resolution of racemic phenols and alcohols. sioc-journal.cnccspublishing.org.cn Furthermore, its utility in the pharmaceutical industry is noteworthy for the separation of enantiomers of drug molecules. sioc-journal.cnccspublishing.org.cn For example, brucine has been used as a chiral selector in the thin-layer chromatographic resolution of racemic ibuprofen. nih.gov The ability to isolate a specific enantiomer of a drug is often crucial, as different enantiomers can have distinct pharmacological activities. Brucine may also be used for the optical resolution of tertiary acetylenic alcohols. scientificlabs.co.uk
Fractional crystallization is the primary technique used to separate the diastereomeric salts formed between brucine and a racemic compound. wikipedia.org The process involves dissolving the mixture of diastereomers in a suitable solvent and then allowing the less soluble diastereomer to crystallize out of the solution upon cooling or evaporation of the solvent. The efficiency of the separation is dependent on the difference in solubility between the two diastereomers. The formation of characteristic brucinium host substructures in the crystal lattice can selectively accommodate one of the enantiomers, facilitating the separation. iucr.org This method has been used to resolve compounds like dihydroxy fatty acids and diarylcarbinols. wikipedia.org The brucine salts often crystallize with solvent molecules, which can be removed by drying. cdnsciencepub.com
Brucine and its derivatives have been incorporated into the stationary phases of High-Performance Liquid Chromatography (HPLC) columns for chiral separations. sioc-journal.cn In this application, the chiral nature of the brucine molecule allows for differential interaction with the enantiomers of a racemic compound as they pass through the column, leading to their separation. For example, the bromide salt of brucine has been used as a stationary phase to selectively bind one of two anionic enantiomers. wikipedia.org HPLC methods have been developed for the determination of brucine itself, often using a C18 stationary phase. nih.govajrconline.orgresearchgate.net
Chiral Auxiliaries
Beyond its role as a resolving agent, brucine and its derivatives can also function as chiral auxiliaries. ccspublishing.org.cn A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The complex and rigid structure of brucine can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered side, thereby creating the desired stereoisomer.
Chiral Catalysts and Ligands in Asymmetric Synthesis
Modified brucine structures have found application as chiral catalysts and ligands in asymmetric synthesis. sioc-journal.cnccspublishing.org.cn In this context, a small amount of the chiral brucine derivative can catalyze the formation of a large amount of an enantiomerically enriched product. Brucine N-oxide, a derivative of brucine, has been investigated as a nucleophilic organocatalyst in the Morita-Baylis-Hillman (MBH) reaction. purdue.edu Furthermore, brucine diol, another derivative, has been used in conjunction with copper to catalyze asymmetric conjugate additions and with zinc for 1,3-dipolar cycloadditions. mdpi.com These catalysts can achieve high levels of diastereoselectivity and enantioselectivity. purdue.edu The development of stereodivergent asymmetric catalysis using a single chiral source like brucine diol is an active area of research, aiming to produce different stereoisomers by modifying reaction conditions. sci-hub.ru The versatility of chiral ligands derived from natural products like brucine is a key area in the advancement of asymmetric catalysis. sigmaaldrich.com
Table 2: Applications of Brucine Derivatives in Asymmetric Synthesis
| Brucine Derivative | Metal | Reaction Type |
|---|---|---|
| Brucine N-oxide | - | Morita-Baylis-Hillman (MBH) reaction |
| Brucine diol | Copper (I) | Asymmetric conjugate addition |
| Brucine diol | Zinc | 1,3-dipolar cycloaddition |
This table summarizes the use of modified brucine derivatives as catalysts in various asymmetric reactions, highlighting the metal co-catalyst where applicable.
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a fundamental method for creating carbon-carbon and carbon-heteroatom bonds, providing access to enantioenriched molecules. libretexts.org This powerful reaction has found broad application in the synthesis of biologically active compounds. libretexts.orgbeilstein-journals.org
Research has demonstrated the utility of brucine-derived catalysts in this area. Specifically, brucine diol has been employed in diastereodivergent conjugate addition reactions. sci-hub.ru In studies focusing on the reaction between imino esters and nitroalkenes, a brucine diol-based catalyst system was investigated. sci-hub.ru Initial experiments using methyl imino ester with a copper acetate (B1210297) (CuOAc) metal source yielded a trace amount of the syn product, demonstrating the potential for diastereocontrol. sci-hub.ru This approach highlights the capacity of single chiral sources derived from brucine to influence the formation of specific diastereomers. sci-hub.ru
Table 1: Brucine Diol in Diastereodivergent Conjugate Addition Interactive table available in the digital version.
| Reactants | Catalyst System | Product Type | Reference |
|---|
Morita-Baylis-Hillman (MBH) Reactions
The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming transformation that couples an activated alkene with an aldehyde to produce a densely functionalized α-methylene-β-hydroxycarbonyl compound. nih.govmdpi.com The reaction is valued for its use of readily available starting materials and excellent atom economy. nih.gov
Brucine derivatives have been successfully applied as organocatalysts in asymmetric MBH reactions. mdpi.com Research by Tai and co-workers was the first to report the use of brucine diol (BD) as a catalyst for this transformation. mdpi.comscilit.com In their initial system, using 20 mol% of BD as the sole catalyst for the reaction between 4-nitrobenzaldehyde (B150856) and α,β-unsaturated ketones or esters resulted in the MBH adduct with moderate yield (59%) and enantiomeric excess (ee). mdpi.com
A notable improvement was achieved with the development of a co-catalytic system combining brucine diol (BD) with brucine N-oxide (BNO). nih.govmdpi.com This dual-catalyst approach led to a faster reaction rate and enhanced results, achieving yields of up to 74% and an enantiomeric excess of up to 78%. mdpi.com The proposed mechanism suggests that the vicinal diol of BD activates the aldehyde's carbonyl group through hydrogen bonding, while the tertiary amine of BD acts as a nucleophile to activate the vinyl ketone. mdpi.comscilit.com The chirality of the final product is influenced by the sterically demanding and asymmetric structure of the brucine diol catalyst. mdpi.comscilit.com
Table 2: Performance of Brucine-Derived Catalysts in the Asymmetric MBH Reaction Interactive table available in the digital version. Data based on the reaction of 4-nitrobenzaldehyde.
| Catalyst System | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Brucine Diol (BD) | 20 | MBH Adduct | 59 | Moderate | mdpi.com |
| Brucine Diol (BD) / Brucine N-Oxide (BNO) | 10 / 10 | MBH Adduct | up to 74 | up to 78 | mdpi.com |
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, a type of pericyclic reaction, is a powerful method for constructing five-membered rings. studysmarter.co.uk A prominent subtype is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile. beilstein-journals.org
Brucine-derived catalysts have been instrumental in controlling the stereochemistry of these reactions. The Oh group has developed enantiodivergent [3+2] cycloaddition reactions using brucine diol as the sole chiral source. sci-hub.ru Furthermore, brucine diol, when combined with zinc, has been shown to catalyze 1,3-dipolar cycloadditions. mdpi.com Other research has utilized brucine-derived amino alcohol ligands in metal-catalyzed 1,3-dipolar cycloadditions. thegoodscentscompany.com A notable finding was the reversal of enantioselectivity between copper(I)- and silver(I)-catalyzed reactions when using the same brucine-derived ligand, demonstrating that the choice of metal can completely switch the stereochemical outcome. thegoodscentscompany.com
Table 3: Brucine Derivatives in Asymmetric [3+2] Cycloaddition Reactions Interactive table available in the digital version.
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Brucine Diol | [3+2] Cycloaddition | Enantiodivergent catalysis from a single chiral source | sci-hub.ru |
| Brucine Diol / Zinc | 1,3-Dipolar Cycloaddition | Catalyzes the formation of five-membered rings | mdpi.com |
Enantioselective Pauson-Khand Reactions (Computational Studies)
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically in the presence of a metal catalyst. wikipedia.orgcsic.es This reaction is a highly efficient method for constructing five-membered rings. csic.es
While extensive experimental applications of brucine dihydrate in this reaction are not widely documented, its potential has been explored through theoretical methods. Computational studies have been conducted to investigate the role of chiral N-oxides, including those derived from brucine, in promoting enantioselective Pauson-Khand reactions. thegoodscentscompany.com These theoretical investigations aim to understand how the chiral structure of the N-oxide could influence the transition state of the reaction and thereby induce enantioselectivity. thegoodscentscompany.com
Stereodivergent Catalysis
Stereodivergent catalysis is a highly valuable synthetic strategy where a single chiral catalyst source can be used to generate any and all possible stereoisomers of a product simply by modifying the reaction conditions. sci-hub.ru This approach offers significant practical and mechanistic advantages over methods that require a different chiral catalyst for each desired stereoisomer. sci-hub.ru
The research group of Oh has pioneered the use of brucine diol as a single chiral source for stereodivergent asymmetric catalysis. sci-hub.ru Their work has shown that by precisely controlling reaction parameters, brucine diol can catalyze reactions to favor different enantiomeric and diastereomeric products. sci-hub.ru This has been successfully demonstrated in diastereodivergent conjugate addition reactions and enantiodivergent [3+2] cycloaddition reactions. sci-hub.ru The ability to use one brucine-derived catalyst to access a wide range of stereoisomers underscores the versatility and importance of this framework in modern asymmetric synthesis. sci-hub.ru
Pharmacological and Biological Research Aspects of Brucine
Mechanisms of Action
Brucine (B1667951), an alkaloid primarily sourced from the seeds of Strychnos nux-vomica, demonstrates a range of complex interactions with various biological systems. Its pharmacological profile is characterized by its ability to modulate key receptors and cellular signaling pathways, which has been the subject of extensive scientific investigation.
The glycine (B1666218) receptor (GlyR) is a crucial component of the central nervous system, functioning as a ligand-gated ion channel that mediates inhibitory neurotransmission, particularly in the spinal cord and brainstem. wikipedia.orgsemanticscholar.org Glycine, the primary agonist, binds to the GlyR, causing the channel to open and allow an influx of chloride ions. semanticscholar.org This influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect. semanticscholar.org
Brucine acts as a potent competitive antagonist at these receptors, a mechanism it shares with the well-known convulsant strychnine (B123637). oup.com As a competitive antagonist, brucine binds to the same site on the GlyR as glycine but does not activate the channel. elifesciences.orgmdpi.com This occupation of the binding site prevents glycine from exerting its inhibitory effect, leading to a state of disinhibition and increased neuronal excitability. proquest.com Molecular modeling studies suggest that antagonists like brucine bind electrostatically to the recognition site for the natural neurotransmitter. elifesciences.org This blockade of inhibitory signals is a primary contributor to its physiological effects.
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, similar to the glycine receptor. nih.govfrontiersin.org These receptors are cation-selective channels that, upon activation by serotonin, mediate rapid, excitatory neurotransmission in the central and peripheral nervous systems. oup.com They are involved in various physiological processes, and their antagonists are clinically used, for instance, as antiemetics to manage nausea and vomiting. oup.comnih.gov
Research has shown that alkaloids from Strychnos nux vomica, including brucine, have pharmacological effects on several neurotransmitter receptors, including the 5-HT3 receptor. nih.gov Brucine acts as an antagonist at 5-HT3 receptors, although it generally shows less affinity for these receptors compared to its potent action on glycine receptors. nih.govfrontiersin.org This antagonistic action contributes to its complex pharmacological profile, demonstrating its ability to interact with multiple neurotransmitter systems.
Beyond competitive antagonism, brucine also functions as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist, acetylcholine (ACh). oup.com This binding induces a conformational change in the receptor that can either increase (positive cooperativity) or decrease (negative cooperativity) the affinity and/or efficacy of the primary agonist.
Brucine has been identified as a positive allosteric modulator, meaning it enhances the effect of acetylcholine. researchgate.net Research using membranes from CHO cells transfected with different mAChR subtypes has shown that brucine exhibits subtype-selective effects. Specifically, it augments the affinity of acetylcholine for M1 and M3 receptors. researchgate.net Furthermore, brucine enhances the affinities of several other muscarinic agonists at M1, M3, and M4 receptors. researchgate.net This ability to selectively potentiate cholinergic transmission at specific receptor subtypes represents a significant area of pharmacological research. researchgate.net
Table 1: Allosteric Effects of Brucine on Muscarinic Acetylcholine Receptors This table summarizes the positive cooperativity observed between brucine and various agonists at different muscarinic receptor subtypes, as determined by changes in agonist affinity.
| Agonist | Receptor Subtype(s) with Enhanced Affinity |
| Acetylcholine | M1, M3 researchgate.net |
| Carbachol | M1, M3, M4 researchgate.net |
| Bethanechol | M1, M3, M4 researchgate.net |
| Furmethide | M1, M3, M4 researchgate.net |
| Pilocarpine | M1, M3, M4 researchgate.net |
| Oxotremorine-M | M1, M3, M4 researchgate.net |
| Arecoline | M3 researchgate.net |
Brucine's influence extends to intracellular signaling cascades that regulate fundamental cellular processes, including cell death and inflammation.
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs numerous cellular functions. Mitochondria play a key role in buffering cytosolic calcium, but excessive calcium uptake can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial membrane depolarization, the release of pro-apoptotic factors, and ultimately, cell death.
Research has demonstrated that brucine can induce a rapid and sustained increase in the intracellular calcium concentration ([Ca2+]i) in certain cell types, such as human hepatoma (HepG2) cells. This elevation of cytoplasmic calcium compromises the mitochondrial membrane potential, causing it to depolarize. This brucine-induced mitochondrial depolarization is a critical step in initiating the apoptotic process in these cells. Studies have shown that brucine can inhibit the proliferation of HepG2 cells by regulating calcium concentration and causing mitochondrial depolarization.
Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in inflamed tissues and various cancers, where it contributes to disease progression. Conversely, Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for cleaving cellular proteins and dismantling the cell.
Studies have consistently shown that brucine exerts anti-proliferative and pro-apoptotic effects through the modulation of these two proteins. In human hepatoma (HepG2) and cholangiocarcinoma (QBC939) cells, brucine has been found to significantly reduce the expression of COX-2 while simultaneously increasing the expression and activity of Caspase-3. This dual action—suppressing a pro-inflammatory and pro-proliferative enzyme while activating a key cell death protein—is a significant mechanism behind its anti-tumor effects. Further research demonstrated that the overexpression of COX-2 could antagonize the apoptosis-promoting effects of brucine, confirming the importance of the COX-2 pathway in its mechanism of action.
Table 2: Effect of Brucine on COX-2 and Caspase-3 in Cancer Cell Lines This table outlines the observed effects of brucine on the expression of key signaling proteins in different human cancer cell lines.
| Cell Line | Effect on Cyclooxygenase-2 (COX-2) | Effect on Caspase-3 |
| HepG2 (Hepatoma) | Decreased expression | Increased expression and activity |
| QBC939 (Cholangiocarcinoma) | Decreased expression | Increased expression |
| A549 (Lung Cancer) | Inhibited expression | Not specified |
| U251 (Glioma) | Decreased expression | Not specified (Bcl-2/Bax modulation observed) |
Effects on Cell Signaling Pathways
Wnt/β-catenin Signaling Pathway Modulation
Brucine has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and migration and is often dysregulated in cancers like colorectal cancer. spandidos-publications.comresearchgate.net Research indicates that brucine can inhibit the growth and migration of colorectal cancer cells (LoVo) by regulating this pathway. frontiersin.orgnih.gov It has been observed to decrease the expression of key components of the pathway, including Frizzled-8, Wnt5a, and APC, while increasing the expression of AXIN1. nih.gov This leads to a decrease in the phosphorylation of LRP5/6 and GSK3β, and an increase in the level of phosphorylated β-catenin, which marks it for degradation. nih.gov Consequently, the nuclear accumulation of β-catenin is reduced, leading to decreased expression of downstream target genes like c-Myc. spandidos-publications.comresearchgate.net In vivo studies using xenograft models have confirmed that oral administration of brucine can inhibit LoVo cell growth and migration by activating the expression of AXIN1 and phosphorylated β-catenin. nih.gov Furthermore, brucine's inhibitory effect on colon cancer proliferation is associated with a significant increase in the expression of dickkopf-related protein 1 (DKK1) and a decrease in β-catenin expression. frontiersin.org
Inhibition of Angiogenesis via KDR Signal Pathway
Brucine demonstrates anti-angiogenic properties by targeting the Kinase Insert Domain Receptor (KDR), also known as VEGFR2, signaling pathway. frontiersin.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Brucine has been found to inhibit angiogenesis in models such as the chicken chorioallantoic membrane (CAM) and in tube formation assays. nih.govuni.lu
The mechanism of action involves the downregulation of both mRNA and protein expression of KDR and its downstream signaling molecules, including protein kinase C α (PKCα), phospholipase C-γ (PLCγ), and v-raf-1 murine leukemia viral oncogene homolog 1 (Raf1). frontiersin.orgnih.govuni.lu Brucine also inhibits the secretion of vascular endothelial growth factor (VEGF) and the expression of the mammalian target of rapamycin (B549165) (mTOR) in LoVo colon cancer cells. frontiersin.orgnih.govuni.lu By inhibiting the phosphorylation of KDR, PKCα, PLCγ-1, and Raf1, brucine effectively suppresses the signaling cascade that promotes angiogenesis. uni.lu Studies have shown that the anti-tumor effects of brucine are significantly attenuated when KDR and its downstream targets are knocked down using siRNA, confirming the importance of this pathway in brucine's anti-angiogenic activity. nih.gov
Therapeutic Potential and Research Areas
Brucine, an alkaloid extracted from the seeds of Strychnos nux-vomica, has garnered significant attention for its diverse pharmacological activities, particularly its therapeutic potential in oncology and inflammatory conditions. frontiersin.orgamegroups.org Modern research has highlighted its anti-tumor, anti-inflammatory, and analgesic properties. frontiersin.orgnih.gov
Anti-tumor Effects and Mechanisms
Brucine has demonstrated significant anti-tumor effects across various cancer types through multiple mechanisms. frontiersin.orgimrpress.com It is known to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at specific phases. nih.govcicta.net
Brucine has been shown to inhibit the proliferation of a range of cancer cell lines in a time- and dose-dependent manner. frontiersin.orgcicta.net For instance, in human hepatocellular carcinoma (HepG2) cells, brucine's inhibitory effect is linked to the regulation of calcium concentration and mitochondrial depolarization. frontiersin.org It has also been reported to sensitize HepG2 cells to the chemotherapeutic agent 5-fluorouracil. scialert.net In breast cancer cells (MCF-7), brucine has been found to inhibit cell proliferation and induce apoptosis. cusabio.com Research has shown that brucine can inhibit the proliferation of human cholangiocarcinoma (QBC939) cells and glioblastoma cells (U251). imrpress.comjcancer.org
Table 1: Inhibitory Effects of Brucine on Cancer Cell Proliferation
| Cell Line | Cancer Type | Observed Effects | References |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, regulation of calcium, mitochondrial depolarization. | frontiersin.org |
| MCF-7 | Breast Cancer | Inhibition of proliferation, induction of apoptosis. | cusabio.com |
| LoVo | Colorectal Cancer | Inhibition of growth and migration. | frontiersin.org |
| A2780 | Ovarian Cancer | Significant dose- and time-dependent inhibition. | cicta.net |
| QBC939 | Cholangiocarcinoma | Inhibition of proliferation. | jcancer.org |
| U251 | Glioblastoma | Inhibition of cell survival rate. | imrpress.com |
A key aspect of brucine's anti-tumor activity is its ability to induce apoptosis and cause cell cycle arrest. In LoVo colorectal cancer cells, brucine has been shown to induce G1 phase arrest. nih.gov This is associated with an increase in the protein levels of CCND1 and a decrease in CCNB1, cyclin E, and CDC2. nih.gov Furthermore, brucine promotes apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov
In human hepatoma (HepG2) cells, brucine induces apoptosis characterized by cell shrinkage, formation of apoptotic bodies, and DNA fragmentation. oup.com This process is caspase-dependent, involving the activation of caspase-9 and subsequently caspase-3. oup.com Similarly, in human colon adenocarcinoma cells (HT-29), brucine induces apoptosis and cell cycle arrest, accompanied by increased expression of p53, caspase-3, PARP, and caspase-9, and decreased expression of Bcl-2. phcog.comphcog.com Studies on human cholangiocarcinoma cells (QBC939) also revealed that brucine treatment leads to cell cycle arrest at the G0/G1 phase and promotes apoptosis. jcancer.org In ovarian cancer cells (A2780), brucine has been observed to arrest the cell cycle primarily in the S phase. cicta.net
Table 2: Mechanisms of Brucine-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Apoptotic/Cell Cycle Effects | Key Molecular Changes | References |
| LoVo | G1 phase arrest, apoptosis | ↑ CCND1, ↓ CCNB1, Cyclin E, CDC2, ↑ Bax, ↓ Bcl-2 | nih.gov |
| HepG2 | Apoptosis, cell cycle arrest | Activation of caspase-9 and caspase-3 | oup.com |
| HT-29 | Apoptosis, cell cycle arrest | ↑ p53, caspase-3, PARP, caspase-9, ↓ Bcl-2 | phcog.comphcog.com |
| QBC939 | G0/G1 phase arrest, apoptosis | ↑ Casp3, Bax, ↓ Bcl-2, COX-2 | jcancer.org |
| A2780 | S phase arrest, apoptosis | Increase in apoptotic cells | cicta.net |
Anti-inflammatory and Analgesic Activities
Brucine is recognized for its potent anti-inflammatory and analgesic properties. frontiersin.orgnih.gov It has been traditionally used to alleviate pain and inflammation associated with conditions like arthritis. frontiersin.org
Research has demonstrated that brucine exhibits significant analgesic effects in various pain models, including those involving thermal and chemical stimuli. nih.gov It has been shown to relieve pain in the formalin test, which assesses both acute and persistent pain responses. mdpi.com The anti-inflammatory activity of brucine has been observed in models such as carrageenan-induced paw edema and xylene-induced ear edema. nih.govmdpi.com
The mechanisms underlying these effects involve the modulation of inflammatory mediators. Brucine has been found to significantly inhibit the production of prostaglandin (B15479496) E2 (PGE2) at the site of inflammation. frontiersin.orgmdpi.com It also reduces acetic acid-induced vascular permeability and decreases the levels of 6-keto-PGF1a in the blood plasma of rats with Freund's complete adjuvant-induced arthritis. nih.gov Furthermore, brucine can influence neurotransmitter levels, reducing the content of 5-hydroxytryptamine (5-HT) in the blood plasma of arthritic rats. nih.gov In vitro studies have shown that brucine can inhibit the proliferation of human fibroblast-like synoviocytes from rheumatoid arthritis (HFLS-RA) patients by activating the JNK signaling pathway. frontiersin.org
Table 3: Summary of Anti-inflammatory and Analgesic Research Findings for Brucine
| Model/Assay | Effect | Mechanism/Observation | References |
| Formalin Test | Analgesic | Relieved pain from formalin injection. | mdpi.com |
| Hot-plate Test | Analgesic | Protective effect against thermal stimuli. | nih.gov |
| Writhing Test | Analgesic | Protective effect against chemical stimuli. | nih.gov |
| Carrageenan-induced Paw Edema | Anti-inflammatory | Stronger inhibitory effect than brucine N-oxide. | nih.gov |
| Xylene-induced Ear Edema | Anti-inflammatory | Significantly relieved edema. | mdpi.com |
| Freund's Complete Adjuvant-induced Arthritis | Anti-inflammatory | Reduced vascular permeability and 6-keto-PGF1a levels. | nih.gov |
| LPS-induced PGE2 Production | Anti-inflammatory | Significantly inhibited PGE2 production in vitro. | mdpi.com |
| HFLS-RA Cell Proliferation | Anti-inflammatory | Inhibited proliferation via JNK signaling pathway. | frontiersin.org |
Effects on the Nervous System
Brucine dihydrate exhibits notable effects on the nervous system. It acts as an antagonist at glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.gov This antagonism is a key aspect of its mechanism of action. nih.gov In large doses, brucine can lead to paralysis of sensory nerve endings and block nerve and muscle conduction. nih.gov
Studies have investigated the neurotoxic potential of brucine. Research has shown that brucine can induce death in Neuro-2a cells and primary astrocytes. nih.gov Transcriptome analysis has indicated the involvement of PPAR/NF-κB and apoptosis signaling pathways in brucine-induced cytotoxicity. nih.gov Specifically, brucine has been found to inhibit PPARγ and promote the phosphorylation of NF-κB. nih.gov Further investigation revealed that brucine can induce neuronal apoptosis by increasing the ratio of Bax/Bcl-2 and the level of cleaved caspase 3. nih.gov Molecular docking analyses have even predicted a direct binding interaction between brucine and caspase 3. nih.gov
Effects on the Cardiovascular System
Research has indicated that this compound has several effects on the cardiovascular system. nih.govdoaj.org Studies suggest that brucine may possess cardioprotective properties. For instance, in a study on isoprenaline-induced myocardial ischemia in rats, brucine was found to reduce the infarct size, increase endogenous antioxidants, and decrease markers of lipid peroxidation. nih.gov The mechanism for this cardioprotective effect may be linked to the activation of TNF-α and IL-6 signaling molecules. nih.gov It is thought that brucine may block Ca2+ channels in the myocardium, thereby reducing the intracellular calcium concentration, which leads to a negative inotropic effect and decreased myocardial oxygen consumption. nih.gov This action suggests a potential antagonistic effect on arrhythmia. nih.gov
Research in Alcoholism Treatment
This compound has been investigated for its potential in the treatment of alcoholism. As a glycine receptor antagonist, it is hypothesized that brucine may alter alcohol consumption by acting on these receptors. nih.govresearchgate.net
In studies using alcohol-preferring Fawn-Hooded rats, brucine administration was shown to dose-dependently decrease ethanol (B145695) intake. nih.gov This reduction in alcohol consumption was accompanied by a compensatory increase in water intake, with no significant changes in total fluid intake or body weight. nih.gov In operant self-administration paradigms, brucine significantly reduced the number of lever presses for ethanol without affecting responses for sucrose (B13894) or water. nih.gov Furthermore, acute treatment with brucine suppressed the elevation in ethanol consumption typically seen after a period of deprivation. nih.govresearchgate.net Importantly, the doses of brucine used in these studies did not appear to alter general locomotor activity or produce place preference or aversion, suggesting a selective effect on alcohol consumption with minimal adverse effects. nih.govresearchgate.net These findings have led researchers to suggest that brucine could represent a new pharmacological approach for treating alcoholism. nih.govnih.gov
| Research Model | Key Findings | Reference |
| Alcohol-preferring Fawn-Hooded rats | Dose-dependent decrease in ethanol intake. | nih.gov |
| Alcohol-preferring Fawn-Hooded rats | No significant change in total fluid intake or body weight. | nih.gov |
| Alcohol-preferring Fawn-Hooded rats | Significant decrease in lever presses for ethanol. | nih.gov |
| Alcohol-preferring Fawn-Hooded rats | Suppression of deprivation-induced ethanol consumption. | nih.govresearchgate.net |
| Alcohol-preferring Fawn-Hooded rats | No alteration in locomotor activity or place preference. | nih.govresearchgate.net |
Bacteriostatic Activity and Mechanisms
Brucine has demonstrated bacteriostatic activity, inhibiting the growth of various bacteria. doaj.orgmdpi.com Research has shown its effectiveness against both standard and antibiotic-resistant strains of E. coli and S. aureus. mdpi.comresearchgate.net Interestingly, in some cases, brucine sulfate (B86663) showed a better bacteriostatic effect on antibiotic-resistant E. coli than on the standard strain. mdpi.com The primary mechanism of its antibacterial action appears to be the disruption of the bacterial cell wall. mdpi.comresearchgate.net
The antibacterial action of the total alkaloids from Semen strychnos, which includes brucine, has been linked to interference with the synthesis of peptidoglycan and proteins. mdpi.com Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. researchgate.netmicrobenotes.com Its synthesis is a complex process involving multiple enzymatic steps. microbenotes.com The inhibition of this process is a known mechanism for several antibiotics. nih.govdzif.de By disrupting the synthesis of peptidoglycan and essential proteins, brucine compromises the bacterial cell's ability to grow and divide. mdpi.com
Further elaborating on its mechanism, research on the total alkaloids of Semen Strychnine indicates that they hinder the production of structural proteins and bacterial enzymes. mdpi.comresearchgate.net This action disrupts essential cellular processes necessary for bacterial survival and proliferation. mdpi.com
The bacteriostatic properties of brucine are being explored in the context of bone tissue engineering to combat bacterial infections, a common complication in bone defect surgery. mdpi.comnih.gov To address the limited water solubility of brucine, researchers have utilized brucine sulfate, which has improved solubility. mdpi.comresearchgate.net
Metabolic Pathways of Brucine in Biological Systems
The biotransformation of brucine is a critical determinant of its pharmacokinetic profile and biological activity. The metabolic pathways involve a series of enzymatic reactions that convert the lipophilic brucine molecule into more water-soluble metabolites, which can be more easily excreted. researchgate.netnih.gov Research in rat models has been instrumental in elucidating these pathways, identifying numerous metabolites and providing a foundational understanding of brucine's metabolic fate. tandfonline.comnih.gov
Phase I Metabolism (Hydrolysis, Demethylation, Methoxylation, Diverse Oxidations)
Phase I metabolism of brucine introduces or exposes functional groups on the parent molecule, typically resulting in a modest increase in its water solubility. labce.comwikipedia.org These reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov In vivo studies in rats have identified a total of 12 Phase I metabolites, indicating a complex network of biotransformation. tandfonline.comnih.gov The key Phase I reactions for brucine include:
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. labce.com In brucine metabolism, hydrolysis contributes to the breakdown of the molecule. tandfonline.comnih.gov
Demethylation: This process involves the removal of a methyl group from the brucine structure. labce.com O-demethylation has been identified as one of the biotransformation pathways for brucine. shimadzu.com.cn
Methoxylation: This reaction involves the addition of a methoxy (B1213986) group. Along with demethylation and hydrolysis, methoxylation is a key transformation in the Phase I metabolism of brucine. tandfonline.comnih.gov
Diverse Oxidations: A variety of oxidation reactions are central to brucine's Phase I metabolism. labce.com These include hydroxylation, N-oxidation, and epoxidation. shimadzu.com.cn Hydroxylation introduces a hydroxyl group, N-oxidation adds an oxygen atom to a nitrogen atom, and epoxidation forms an epoxide ring. labce.comshimadzu.com.cn One of the major metabolites identified is brucine N-oxide. oup.com The enzyme Cyp3a11, an ortholog of human CYP3A4, has been identified as a significant contributor to brucine metabolism. researchgate.netmdpi.com
Phase II Metabolism (Glucuronidation)
Following Phase I reactions, the modified brucine metabolites, as well as the parent compound itself, can undergo Phase II metabolism. researchgate.netlongdom.org This phase involves conjugation reactions, where an endogenous molecule is added to the xenobiotic, significantly increasing its water solubility and facilitating its excretion. researchgate.netupol.cz
For brucine, the primary Phase II metabolic pathway is glucuronidation . researchgate.nettandfonline.comnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to the brucine molecule or its metabolites. researchgate.netupol.cz Glucuronidation is a major detoxification pathway for a wide range of compounds. researchgate.net In studies with rats, five Phase II metabolites, all glucuronide conjugates, were identified, highlighting the importance of this pathway in the elimination of brucine. tandfonline.comnih.gov
Excretion Routes (Renal and Biliary)
The water-soluble metabolites of brucine, formed through Phase I and Phase II metabolism, are eliminated from the body primarily through two major routes: renal and biliary excretion. researchgate.nettandfonline.comnih.gov
Renal Excretion: The kidneys are the principal organs for the excretion of water-soluble substances. msdmanuals.com Polar metabolites of brucine are filtered from the blood in the glomeruli and are then excreted in the urine. msdmanuals.comopenaccessjournals.com
Biliary Excretion: The liver can secrete drugs and their metabolites into the bile, which is then released into the small intestine. msdmanuals.comfiveable.me Compounds with higher molecular weights are often eliminated via this route. msdmanuals.comabdn.ac.uk From the intestine, these metabolites can be excreted in the feces. openaccessjournals.com
Both renal and biliary excretion pathways have been confirmed for brucine and its various metabolites in rat studies. tandfonline.comnih.gov
Toxicological Considerations and Research
Toxicological Mechanisms of Brucine (B1667951)
Brucine exerts toxic effects across multiple organ systems, with the central nervous system being a primary target. nih.gov Its mechanisms of toxicity are complex and involve interactions with various cellular pathways.
Central Nervous System (CNS) Toxicity
The most significant hurdle in the clinical application of brucine is its severe toxicity to the central nervous system. nih.govtaylorandfrancis.com The toxic effects are similar to those of strychnine (B123637), although brucine is less potent. industrialchemicals.gov.auoup.com Brucine acts as an antagonist at glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors. ontosight.ai This antagonism paralyzes inhibitory neurons, leading to a state of hyperexcitability. oup.com
Research indicates that brucine-induced neurotoxicity involves the activation of the PPARγ/NF-κB/caspase 3-dependent apoptosis pathway. nih.gov Studies have shown that brucine can induce the death of neuronal cells and primary astrocytes. nih.govresearchgate.net It also triggers an increase in the Bax/Bcl-2 ratio and the level of cleaved caspase 3, indicating the induction of neuronal apoptosis. nih.gov Molecular docking analyses have further predicted a direct binding interaction between brucine and caspase 3. nih.gov
Effects on Immune System, Urinary System, and Digestive System
Beyond the CNS, brucine's toxicity extends to the immune, urinary, and digestive systems. nih.gov In the context of the immune system, brucine has been shown to selectively inhibit cell immunity and can induce apoptosis. spandidos-publications.com It has been noted for its potential application in allergic conditions and autoimmune diseases. aun.edu.eg Research has demonstrated that brucine can impair autophagy through lysosome dysfunction, leading to immunogenic cell death (ICD). nih.gov This process includes the exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1). nih.gov
Regarding the urinary system, brucine is associated with nephrotoxicity. mdpi.comtandfonline.com The development of acute kidney injury is a serious complication of brucine poisoning, often secondary to rhabdomyolysis. nih.gov In the digestive system, oral administration of brucine can lead to gastrointestinal irritation. nih.gov However, some research has also explored its potential anti-ulcer effects, mediated through various pathways including inhibition of Helicobacter pylori and H+/K+-ATPase. nih.gov
Muscle Spasms, Convulsions, Rhabdomyolysis, and Acute Kidney Injury
A hallmark of brucine poisoning is the presentation of muscle spasms and convulsions. wikipedia.orgontosight.ai These intense muscular contractions can lead to rhabdomyolysis, a condition where damaged muscle fibers break down and release their contents into the bloodstream. nih.govmsdmanuals.com The release of myoglobin (B1173299) from muscle cells can overwhelm the kidneys, leading to myoglobinuria and potentially causing acute kidney injury. msdmanuals.cominchem.orgijcmph.com Cases have been reported where brucine poisoning resulted in rhabdomyolysis and subsequent acute renal failure, necessitating treatments like hemodialysis. nih.govmjpath.org.my
Factors Influencing Brucine Toxicity
The severity of brucine's toxic effects is not static and can be influenced by several key factors.
Dose and Route of Administration
The toxicity of brucine is strongly dependent on the dose administered. nih.gov High doses of brucine can lead to severe convulsions, a significant increase in blood pressure, and can be fatal. nih.govtaylorandfrancis.com The route of administration also plays a critical role in determining the toxic outcome. nih.govnih.gov Studies in rats have shown that the pharmacokinetic behavior of brucine differs significantly between intravenous and oral administration, which may account for the observed differences in toxicity. nih.govresearchgate.net For instance, after intravenous administration, the systemic clearance of brucine was reduced and the area under the curve (AUC) increased nonlinearly with the dose. nih.gov In contrast, upon oral administration, the increase in AUC was proportional to the dose, though the maximum concentration (Cmax) did not show dose-proportionality. nih.gov
Strategies to Mitigate Brucine Toxicity in Research and Application
Given the therapeutic potential of brucine, particularly in areas like cancer treatment and pain management, researchers are actively exploring strategies to reduce its toxicity. nih.govresearchgate.net One approach involves the development of novel drug delivery systems. For example, encapsulating brucine into stealth liposomes has been shown to improve its pharmacokinetics and reduce its toxicity. taylorandfrancis.com Similarly, brucine immuno-nanoparticles have been developed to target cancer cells specifically, thereby minimizing systemic toxicity. researchgate.net
Another strategy involves co-administration with other compounds. For instance, Radix Paeoniae Alba has been reported to decrease the toxic effects of Semen Strychni, the plant source of brucine. researchgate.net The mechanism behind this is thought to involve attenuating the absorption and accelerating the elimination of brucine and strychnine. researchgate.net Furthermore, processing methods of the raw plant material can alter the chemical composition and reduce toxicity. For example, the transformation of brucine to brucine N-oxide during processing is considered a detoxification mechanism, as brucine N-oxide is reported to have less toxic side effects. nih.gov
Novel Drug Delivery Systems (e.g., Solid Lipid Nanoparticles)
The significant toxicity of brucine, particularly its neurotoxicity, and its poor water solubility present major obstacles to its clinical application. mdpi.comnih.govresearchgate.net To address these challenges, researchers have focused on developing novel drug delivery systems. These advanced formulations aim to enhance the therapeutic efficacy of brucine while simultaneously reducing its adverse effects by modifying its pharmacokinetic profile and tissue distribution. frontiersin.orgresearchgate.net
Among the most promising strategies is the encapsulation of brucine into nanoparticles. frontiersin.org Formulations such as brucine-loaded solid lipid nanoparticles (B-SLN) and brucine immuno-nanoparticles (BIN) have been developed. frontiersin.org Research indicates that these nanoparticle systems can successfully lower adverse drug reactions and provide delayed release of the compound in the body. frontiersin.org Specifically, B-SLN has been shown to not only improve the therapeutic activity of brucine but also to decrease its toxicity. frontiersin.org Other approaches have explored the use of biodegradable and biocompatible polymers like poly (lactic-co-glycolic acid) (PLGA) to create long-circulating nanoparticles, further enhancing drug delivery to target sites. researchgate.net
The primary goals for developing these advanced delivery systems for brucine include:
Reducing Systemic Toxicity : By controlling the release and targeting the drug to specific tissues (e.g., tumors), the exposure of healthy tissues to toxic levels of brucine is minimized. frontiersin.orgresearchgate.net
Improving Solubility : Brucine's poor water solubility can be overcome by encapsulating it within lipid-based or polymeric nanoparticles. researchgate.netmdpi.com
Enhancing Efficacy : Targeted delivery and sustained release can increase the concentration of brucine at the site of action, thereby improving its therapeutic effects, such as anti-tumor activity. frontiersin.orgresearchgate.net
Studies on brucine-loaded PLGA nanoparticles have yielded particles with smooth surfaces and sizes ranging from 94 to 253 nm. researchgate.net These nanoparticles demonstrated high drug entrapment and a sustained in-vitro release profile over 168 hours. researchgate.net Similarly, research into matrix sustained-release tablets formulated with brucine solid lipid nanoparticles has been conducted to optimize the release mechanism. bvsalud.org These novel delivery platforms represent a significant step toward harnessing the therapeutic potential of brucine while mitigating its inherent toxicity. frontiersin.org
Table 1: Characteristics of Brucine-Loaded PLGA Nanoparticles
This table summarizes the physicochemical properties of Poly (lactic-co-glycolic acid) nanoparticles loaded with brucine as reported in a developmental study.
| Parameter | Range of Findings | Reference |
| Particle Size | 94 ± 3.05 to 253 ± 8.7 nm | researchgate.net |
| Surface Charge (Zeta Potential) | +1.09 ± 0.15 to +3.71 ± 0.44 mV | researchgate.net |
| Entrapment Efficiency | 37.5 ± 1.8% to 77 ± 1.3% | researchgate.net |
| In Vitro Drug Release | < 99.1% over 168 hours | researchgate.net |
| Yield | > 70.8% | researchgate.net |
Structure-Toxicity Relationship Studies
The toxicity of brucine is intrinsically linked to its chemical structure. Understanding the relationship between its molecular features and its toxicological profile is crucial for designing safer derivatives and predicting the toxicity of related compounds.
Brucine belongs to the indole (B1671886) alkaloid family, similar to strychnine. frontiersin.org Although their structures are very similar, strychnine is considerably more toxic than brucine. oup.com This difference in toxicity underscores how minor modifications to the alkaloid structure can have a significant impact on biological activity and toxicity.
A key area of research has been the comparative analysis of brucine and its metabolites or derivatives, such as brucine N-oxide. Brucine N-oxide is a prominent alkaloid found alongside brucine in both crude and processed Semen Strychni. mdpi.com Studies comparing the two have been conducted to elucidate differences in their toxic effects.
In a comparative study using in silico predictions and an in vivo zebrafish model, both brucine and brucine N-oxide were predicted to potentially induce liver injury. mdpi.com However, the experimental results indicated that brucine exerts a stronger hepatotoxic effect. mdpi.com The hepatotoxicity induced by brucine in zebrafish larvae was found to be dose-dependent. mdpi.com In contrast, brucine N-oxide showed no significant toxic effects at lower concentrations and only induced slight liver blackening at higher concentrations. mdpi.com This suggests that the N-oxide functional group mitigates the hepatotoxicity associated with the parent compound.
Cytotoxicity studies on human hepatocellular carcinoma SMMC-7721 cells compared four related alkaloids: brucine, strychnine, brucine N-oxide, and isostrychnine. nih.gov The results showed that brucine had the most potent growth-inhibitory effect among the tested compounds, inducing apoptosis (programmed cell death) in the cancer cells. nih.gov This highlights that the structural features responsible for its potent bioactivity are also intertwined with its toxicity.
Table 2: Comparative Toxicity of Brucine and Related Alkaloids
This table outlines the relative toxicity and cytotoxic effects of brucine in comparison to its structurally similar N-oxide derivative and parent alkaloid.
| Compound | Key Structural Difference from Brucine | Comparative Toxicity Finding | Research Context | Reference |
| Brucine N-oxide | Addition of an N-oxide group | Lower hepatotoxicity compared to brucine. mdpi.com | In silico and in vivo (zebrafish) comparative study. mdpi.com | mdpi.com |
| Strychnine | Lacks the two methoxy (B1213986) groups on the aromatic ring | Generally considered more toxic than brucine. oup.com | General toxicological literature. oup.com | oup.com |
| Brucine | - | Strongest growth inhibitory effect among the four tested alkaloids. nih.gov | In vitro cytotoxicity study on SMMC-7721 cells. nih.gov | nih.gov |
| Isostrychnine | Isomer of strychnine | Less cytotoxic than brucine in the specific cell line tested. nih.gov | In vitro cytotoxicity study on SMMC-7721 cells. nih.gov | nih.gov |
Analytical Methodologies for Brucine Dihydrate in Complex Matrices
Sample Pretreatment Techniques
Prior to analysis, isolating brucine (B1667951) from complex sample matrices is essential for accurate quantification and to prevent instrument contamination. tandfonline.comresearcher.life Common pretreatment techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction methods. tandfonline.comresearcher.liferesearchgate.net
Liquid-liquid extraction is a conventional and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases. tandfonline.comagroparistech.fr For the extraction of brucine, LLE is frequently employed due to its good extraction and purification effects. tandfonline.com
Research findings have demonstrated the use of LLE for brucine extraction from various samples. For instance, a method for analyzing postmortem specimens involved LLE with ethyl acetate (B1210297) at a pH of 9. researchgate.net In another study focusing on gastric content, a solvent mixture of chloroform (B151607) and ethyl ether (2:1, v/v) was utilized as the extraction solvent. tandfonline.com Furthermore, a simple LLE procedure was deemed sufficient for treating tissue samples before High-Performance Liquid Chromatography (HPLC) analysis, yielding extraction recoveries between 71.63% and 98.79%. nih.gov This technique offers a straightforward approach for sample cleanup, especially in high-throughput applications when automated. nih.gov
Solid-phase extraction (SPE) is a widely used sample preparation method valued for its high extraction efficiency and effective purification capabilities. tandfonline.com This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. agroparistech.fr SPE is noted for being easy to operate, convenient, and environmentally friendly. tandfonline.com
For brucine analysis, SPE has been successfully applied to purify samples from complex matrices like herbal tablets and biological fluids. researchgate.netdoaj.orgresearchgate.net One established method for determining the brucine content in Fengshi Maqian tablets uses a PXC cation exchange SPE column for sample purification prior to HPLC analysis. researchgate.netresearchgate.net This method demonstrated high recovery rates of 99.6% to 101.0%. researchgate.netresearchgate.net Another study utilized Oasis MCX cartridges for the solid-phase extraction of brucine from postmortem specimens. researchgate.net The use of novel materials like multi-walled carbon nanotubes (MWCNTs) as SPE adsorbents has also been explored, showing excellent recoveries ranging from 93.1% to 104.1% for brucine in urine, with the added benefits of minimal matrix interference. tandfonline.com
Microextraction methods are miniaturized versions of liquid-phase extraction that have gained prominence due to their efficiency, reduced solvent consumption, and lower cost. researchgate.netnih.gov These techniques include dispersive liquid-liquid microextraction (DLLME) and electromembrane extraction (EME). tandfonline.comresearchgate.net
One developed method for brucine analysis is based on ultrasound-assisted dispersive liquid-liquid microextraction (US-DLLME). nih.gov This procedure involves injecting a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample, followed by ultrasonication and centrifugation. researchgate.netnih.gov This approach has been successfully coupled with thin-layer chromatography for the determination of brucine in blood samples and Ayurvedic formulations, with recoveries ranging from 82% to 94%. tandfonline.comnih.gov
Another advanced technique is electromembrane extraction (EME), which utilizes an electrical field to transport analytes from a sample solution through a supported liquid membrane into an acceptor phase. researchgate.net Ionic liquid-based EME has shown superior performance for brucine determination in human urine, providing an enrichment factor of 122-fold. researchgate.net Hollow fiber-based solid-phase microextraction (SPME) using carbon nanotubes has also been developed for determining brucine in urine, demonstrating the versatility of microextraction techniques for complex sample matrices. who.int
Quantification and Determination Strategies
Following sample pretreatment, various analytical techniques are employed for the precise quantification of brucine. Liquid chromatography-based methods are among the most powerful and commonly used strategies. tandfonline.comresearcher.life
Liquid chromatography (LC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For brucine analysis, LC methods, particularly when coupled with mass spectrometry (LC-MS) or diode-array detection (HPLC-DAD), provide high sensitivity and specificity. tandfonline.comresearchgate.net Micellar liquid chromatography offers a simplified approach by allowing direct injection of samples like serum and urine without extensive pretreatment. rsc.orgpsu.edu
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of brucine due to its accuracy, precision, and robustness. ajrconline.org Reversed-phase HPLC (RP-HPLC) is particularly common for determining brucine content in various formulations and biological samples. ajrconline.orgpsu.edu
The versatility of HPLC allows for various conditions to be optimized for specific analytical needs. A key aspect of HPLC method development is the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and detection of brucine. ajrconline.orgwho.int UV detection is frequently used, with wavelengths typically set between 258 nm and 264 nm for effective monitoring. rsc.orgajrconline.orgwho.int
Validation studies for HPLC methods confirm their suitability for routine analysis, demonstrating linearity over a specific concentration range, high precision, and accuracy. researchgate.netajrconline.org For instance, one SPE-HPLC method showed a good linear relationship for brucine concentrations between 40 and 60 µg/mL. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for HPLC methods can be very low, reaching levels of 0.5 ng/mL and 5 ng/mL in blood, respectively, enabling the analysis of trace amounts. researchgate.netpsu.edu
The following interactive table summarizes various HPLC conditions reported for the analysis of brucine.
Capillary Electrophoresis Methods
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of brucine dihydrate in complex matrices. tandfonline.comthermofisher.comresearcher.life Its high efficiency, speed, and minimal sample consumption make it a valuable alternative to traditional chromatographic methods. frontiersin.org Various CE modes, including capillary zone electrophoresis (CZE) and nonaqueous capillary electrophoresis (NACE), have been successfully employed for brucine analysis. frontiersin.orgresearchgate.net
In CZE, the separation is based on the differential migration of analytes in an electric field. For the analysis of brucine and the related alkaloid strychnine (B123637), a method was developed using an uncoated fused-silica capillary. Optimal separation was achieved with a running buffer of 40 mmol/L ammonium (B1175870) acetate adjusted to pH 3.64 with acetic acid, an applied voltage of 25 kV, and UV detection at 203 nm. This method allowed for the separation of four alkaloids, including brucine, within 7 minutes. researchgate.net
To enhance separation efficiency and selectivity, modifications to the capillary and the background electrolyte (BGE) are often implemented. One innovative approach involves the use of a graphene oxide (GO)-coated capillary. oup.com The unique interactions between the analytes and the GO stationary phase resulted in a better resolution of brucine and strychnine compared to an uncoated capillary. oup.comresearchgate.net In one study, the optimal conditions for the GO-coated capillary were a 40 mM phosphate (B84403) solution (pH 7.0) containing 25% (v/v) acetonitrile (B52724) as the running buffer, with a separation voltage of 16 kV. oup.com
Nonaqueous capillary electrophoresis (NACE) offers advantages for separating compounds that are poorly soluble or unstable in aqueous solutions. A NACE method for the simultaneous determination of strychnine and brucine in Strychnos nux-vomica L. and its preparations was developed without requiring prior sample pretreatment. researchgate.net The optimal separation was achieved using a fused-silica capillary with a running buffer composed of 30 mM ammonium acetate, 1.0% acetic acid, and 15% acetonitrile in methanol (B129727), with an applied voltage of 30.0 kV and UV detection at 214 nm. researchgate.net
Field-enhanced stacking is an online concentration technique used in CE to improve detection sensitivity. A CE method incorporating this technique was established for the rapid and sensitive analysis of strychnine and brucine, achieving detection limits of 1.4 ng/mL for brucine. nih.gov This demonstrates the ability of CE methods to detect even trace amounts of the compound. nih.gov
Table 1: Capillary Electrophoresis Methods for this compound Analysis
| Method | Capillary Type | Running Buffer | Applied Voltage | Detection | Key Finding/Application | Reference |
|---|---|---|---|---|---|---|
| CZE | Uncoated Fused-Silica | 40 mmol/L Ammonium Acetate (pH 3.64) | 25 kV | UV (203 nm) | Separation of four alkaloids in under 7 minutes. | researchgate.net |
| CZE with GO | Graphene Oxide-Coated | 40 mM Phosphate (pH 7.0) with 25% Acetonitrile | 16 kV | UV (214 nm) | Improved resolution compared to uncoated capillaries. | oup.com |
| NACE | Fused-Silica | 30 mM Ammonium Acetate, 1.0% Acetic Acid, 15% Acetonitrile in Methanol | 30 kV | UV (214 nm) | Direct analysis of herbal preparations without pretreatment. | researchgate.net |
| CE with Field-Enhanced Stacking | Not specified | Optimized conditions | Not specified | Not specified | High sensitivity with a detection limit of 1.4 ng/mL for brucine. | nih.gov |
Sensor-Based Methods (e.g., Electrochemical Sensors)
Electrochemical sensors provide a rapid, sensitive, and cost-effective approach for the determination of this compound. tandfonline.com These analytical devices typically consist of a recognition element and a signal transducer. tandfonline.com The glassy carbon electrode (GCE) is a common platform, which can be modified to enhance its performance for brucine analysis. tandfonline.comnih.gov
A highly sensitive electrochemical sensor for brucine was developed using a choline (B1196258) chloride modified glassy carbon electrode (ChCl/GCE). nih.gov The modification was achieved through electrodeposition. This sensor demonstrated a linear response to brucine concentrations in the range of 0.001 µM to 10 µM, with a very low limit of detection (LOD) of 8 x 10⁻⁵ µM. tandfonline.comnih.gov Another approach utilized a poly (DL-aspartic acid)-modified GCE, which allowed for a rapid determination time of only 120 seconds. tandfonline.com
Innovations in sensor technology have incorporated novel materials like carbon nanotubes (CNTs) and molecularly imprinted polymers (MIPs). tandfonline.comrsc.org For instance, a polymerized glutamic acid modified carbon nanotube paste electrode (P-GL(MCNTPE)) was developed for the sensitive and selective detection of brucine. researchgate.net This sensor operated at a pH of 4.0 and achieved a lower limit of detection of 1.5 x 10⁻⁸ M. researchgate.net Another sensor based on a poly(resorcinol) modified carbon nanotube paste electrode was also reported. researchgate.net
Further advancements include the use of screen-printed carbon electrodes (SPCEs), which are disposable and suitable for scalable production. aau.edu.et A sensor was fabricated by electropolymerizing 3,4-Ethylenedioxythiophene (EDOT) onto a para-aminobenzene sulfonic acid (p-ABSA) grafted SPCE. This modified electrode showed excellent performance for brucine determination, with a linear range of 0.03-5.0 μM and a limit of detection of 0.012 μM. aau.edu.et These sensor-based methods are lauded for their high sensitivity, time-saving nature, and ease of operation. tandfonline.com
Table 2: Sensor-Based Methods for this compound Detection
| Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|---|---|
| Electrochemical Sensor | Choline Chloride on Glassy Carbon Electrode (ChCl/GCE) | 0.001 µM–10 µM | 8 x 10⁻⁵ µM | High sensitivity in artificial urine samples. | tandfonline.comnih.gov |
| Electrochemical Sensor | Poly(DL-aspartic acid) on Glassy Carbon Electrode | Not specified | Not specified | Rapid determination time (120 s). | tandfonline.com |
| Electrochemical Sensor | Polymerized Glutamic Acid on Carbon Nanotube Paste Electrode (P-GL(MCNTPE)) | 0.2 to 1.2 µM | 1.5 x 10⁻⁸ M | High sensitivity and selectivity. | researchgate.net |
| Disposable Sensor | Poly(EDOT) on p-ABSA Grafted Screen-Printed Carbon Electrode (SPCE) | 0.03–5.0 µM | 0.012 µM | Low cost and suitable for real sample analysis. | aau.edu.et |
Spectrophotometric and Luminescence Techniques
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of this compound due to their simplicity, speed, and accessibility. researchgate.netchemistryjournal.net These methods rely on the principle that brucine absorbs light in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for brucine in methanol has been determined to be around 263 nm. ajprd.com
A common spectrophotometric approach is the "brucine method," which is also an EPA-approved method for nitrate (B79036) analysis. thermofisher.comwbdg.org This method involves the reaction of the target analyte with brucine in the presence of sulfuric acid to produce a colored product, which can then be measured. nict.edu.ngs4science.at For instance, when brucine reacts with periodate (B1199274) (IO₄⁻), it is converted to bruciquinone. This intermediate can then react with compounds containing amino groups to form a colored derivative with an absorption maximum between 510-530 nm. chemistryjournal.net
First-order derivative spectrophotometry has been developed for the simultaneous quantitative determination of strychnine and brucine in herbal formulations. researchgate.net This technique helps to resolve overlapping spectra of the two alkaloids. In this method, strychnine was quantified at 265.4 nm and brucine at 256.4 nm in the first-order derivative spectrum. The method was validated and found to be linear over a concentration range of 10-50 μg/mL for both compounds. researchgate.net
The preparation of a standard calibration curve is essential for quantitative analysis. ajprd.com This involves preparing a series of standard solutions of known concentrations and measuring their absorbance. A plot of absorbance versus concentration should yield a linear relationship, in accordance with the Beer-Lambert Law, which can then be used to determine the concentration of brucine in unknown samples. ajprd.comnict.edu.ng
Table 3: Spectrophotometric Techniques for this compound Analysis
| Technique | Principle | Wavelength (λmax) | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| UV-Vis Spectrophotometry | Direct absorbance measurement | ~263 nm (in Methanol) | Identification and quantification | Provides a specific wavelength for drug identification. | ajprd.com |
| First-Order Derivative Spectrophotometry | Resolves overlapping spectra | 256.4 nm (for brucine) | Simultaneous determination of strychnine and brucine in herbal formulations | Simple, precise, and accurate for simultaneous quantification. | researchgate.net |
| Colorimetric Method (Brucine Method) | Reaction of brucine with an oxidizing agent to form a colored product | 510-530 nm | Determination of amino compounds using brucine as a reagent | Brucine acts as a valuable chromogenic reagent. | chemistryjournal.net |
Immunoassays
Immunoassays are highly specific and sensitive analytical methods that utilize the binding reaction between an antibody and its corresponding antigen. While not as commonly reported for the direct quantification of this compound as chromatographic or sensor-based methods, the principles of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have been applied in research contexts related to brucine's biological activities. ies.gov.pl
For example, ELISA kits have been used to measure the levels of various biological molecules, such as Vascular Endothelial Growth Factor (VEGF), Prostaglandin (B15479496) E2 (PGE2), and components of the Jagged1/Notch signaling pathway (TGF-β1, NF-κB, Hes1), in cell cultures treated with brucine. cusabio.commdpi.comnih.gov These studies use immunoassays to understand the pharmacological or toxicological mechanisms of brucine by quantifying its effect on endogenous protein expression, rather than quantifying the brucine molecule itself. cusabio.comnih.govimrpress.com
The development of a specific immunoassay for brucine would require the production of antibodies that recognize and bind to the brucine molecule. This would involve synthesizing a brucine-protein conjugate to use as an immunogen to elicit an immune response in an animal model. Once specific antibodies are generated and purified, they could be used to develop a competitive or non-competitive immunoassay format for the detection and quantification of brucine in various complex matrices, including biological and forensic samples.
Given the high specificity of antibody-antigen interactions, a dedicated immunoassay could offer a significant advantage for high-throughput screening of a large number of samples, a common requirement in toxicological and quality control laboratories. mdpi.com
Applications in Biological and Forensic Toxicology
The development of sensitive and reliable analytical methods for this compound is crucial for biological and forensic toxicology. tandfonline.comoup.comnih.gov These methods are essential for clinical studies, investigating poisonings, and analyzing postmortem specimens. psu.eduresearchgate.net
Analysis in Biological Samples (e.g., Blood, Urine, Tissue)
Brucine can be detected and quantified in various biological samples, including blood, urine, and different tissues. oup.compsu.edu Due to the complexity of these matrices, sample pretreatment techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive solid-phase extraction (DSPE) are often necessary to isolate the analyte and remove interfering substances. tandfonline.com
Several chromatographic methods have been validated for this purpose. A reversed-phase high-performance liquid chromatography (RP-HPLC) method combined with SPE was developed for the sensitive detection of strychnine and brucine in biological samples, with a limit of detection of 0.5 ng/mL in spiked blood. psu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity. One LC-MS/MS method for analyzing brucine in human serum after SPE had a limit of detection of 0.12 ng/mL. researchgate.net This method was successfully applied to a fatal intoxication case, where brucine concentrations were determined in femoral blood, urine, bile, liver tissue, cerebellum, cerebrum, and stomach contents. researchgate.net
In postmortem investigations, determining the distribution of brucine in different body fluids and tissues is critical. researchgate.net In one reported case of fatal brucine intoxication, the concentrations found were 1.51 µg/mL in femoral blood, 1.69 µg/mL in urine, 16.4 µg/g in liver tissue, and 1.95 mg/g in stomach contents. researchgate.net Another case reported a post-mortem blood concentration of 5.0 μg/mL. ies.gov.pl Analysis can even be performed on formaldehyde-fixed tissues, with an LC-MS/MS method showing detection limits for brucine as low as 0.03 ng/g in kidney tissue and 0.3 ng/g in liver tissue. nih.gov
Electrochemical sensors have also been applied to biological fluids. A sensor based on a choline chloride modified glassy carbon electrode was used to determine brucine in artificial urine samples with high sensitivity and recovery rates between 95.5% and 102.7%. nih.gov
Table 4: Brucine Concentrations in Postmortem Biological Samples from a Fatal Intoxication Case
| Biological Sample | Concentration | Reference |
|---|---|---|
| Femoral Blood | 1.51 µg/mL | researchgate.net |
| Cardiac Blood | 4.47 µg/mL | industrialchemicals.gov.au |
| Urine | 1.69 µg/mL | researchgate.net |
| Bile | 9.94 µg/mL | researchgate.net |
| Liver Tissue | 16.4 µg/g | researchgate.net |
| Cerebellum | 0.99 µg/g | researchgate.net |
| Cerebrum | 0.75 µg/g | researchgate.net |
| Stomach Contents | 1.95 mg/g | researchgate.net |
Determination in Traditional Medicine Formulations
Brucine is a primary bioactive constituent in several traditional Chinese medicines (TCMs), most notably from the seeds of Strychnos nux-vomica. tandfonline.compsu.edu Given its potent bioactivity and toxicity, the accurate quantification of brucine in these formulations is essential for quality control and to ensure their safe use. psu.edunih.gov
A variety of analytical techniques are employed for this purpose. High-performance thin-layer chromatography (HPTLC) is a simple and robust method for the simultaneous quantification of strychnine and brucine. nih.gov One HPTLC method used a mobile phase of toluene:ethyl acetate:diethylamine (7:2:1 v/v/v) and densitometric detection at 270 nm to determine the content of both alkaloids in raw materials and formulations. researchgate.netnih.gov
High-performance liquid chromatography (HPLC) is also widely used. nih.gov A reverse-phase HPLC (RP-HPLC) method was reported as accurate and sensitive for determining brucine content in Guizhi Strychni and Strychnine tablets. nih.gov Derivative UV spectrophotometry provides a simple and rapid alternative for quantifying brucine in herbal tablets, successfully resolving its spectrum from the co-occurring alkaloid strychnine. researchgate.net
Capillary electrophoresis (CE) methods are particularly well-suited for the complex matrices of herbal preparations. researchgate.netoup.com A nonaqueous CE (NACE) method allowed for the direct injection and analysis of extracts from Strychnos nux-vomica and its preparations, determining brucine content with recoveries ranging from 94.5% to 104%. researchgate.net Similarly, a CE method using a graphene oxide-coated capillary was successfully applied to determine the two alkaloids in a pharmaceutical formulation of a traditional Chinese medicine. oup.com These advanced methods support the necessary quality control to assess the medicinal value and potential toxicity of these traditional remedies. oup.com
Method Validation and Development
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. For the analysis of this compound in complex matrices, method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). psu.edursc.org This process assesses various parameters to confirm that the method is reliable, reproducible, and accurate for the quantification of brucine. psu.edursc.orgchromatographyonline.com Key validation parameters include sensitivity, linearity, and detection limits, which collectively define the performance characteristics of the analytical procedure. europa.eu
Sensitivity, Linearity, and Detection Limits
The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The detection and quantitation limits define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Various analytical techniques have been developed and validated for the determination of brucine in diverse and complex samples, such as biological fluids, tissues, and herbal formulations. rsc.orgnih.govnih.gov These methods, predominantly based on chromatography, demonstrate a wide range of performance characteristics.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques for brucine analysis. tandfonline.com A reverse-phase HPLC (RP-HPLC) method has been validated for the simultaneous determination of strychnine and brucine in herbal tablets. ajrconline.orgajrconline.org This method established linearity for brucine in the concentration range of 20-120 µg/mL, with a correlation coefficient (r) of 0.9996. ajrconline.orgajrconline.org Another HPLC method with UV detection, used for analyzing rat tissue samples, showed a linear range of 0.05-2 µg/ml and a limit of quantitation (LOQ) between 0.039-0.050 µg/ml, depending on the tissue. nih.gov
For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently employed. nih.gov One such UPLC-MS/MS method developed for the analysis of brucine in mice plasma was validated over a linear range of 2.64–528 ng/mL. nih.govresearchgate.net A separate LC-MS/MS method for rat plasma demonstrated linearity for brucine from 0.510 to 306.3 ng/mL. nih.gov The sensitivity of these methods is highlighted by low limits of quantitation; for instance, a UHPLC-Ion Trap (IT) MS method reported an LOQ of less than 0.65 ng/mL for brucine in rat plasma. tandfonline.com
Other techniques have also been successfully applied. A direct injection micellar liquid chromatography method was validated, showing excellent linearity for brucine with a correlation coefficient (r²) greater than 0.9997. psu.edursc.org This method reported a limit of detection (LOD) of 0.09 µg/mL and a limit of quantitation (LOQ) of 0.35 µg/mL. psu.edursc.org Furthermore, a high-performance thin-layer chromatography (HPTLC) method was found to be linear in the range of 0.5-5 μ g/spot with a correlation coefficient (r²) of 0.997. researchgate.net The LOD and LOQ for this HPTLC method were in the range of 0.12-0.15 μ g/spot and 0.36-0.48 μ g/spot , respectively. researchgate.net Electrochemical methods have also shown high sensitivity, with one study reporting a linear range of 0.001 μM to 10 μM and a detection limit of 8 × 10⁻⁵ μM. researchgate.net
The data below summarizes the linearity and detection limits for various analytical methods used for the determination of brucine.
Table 1: Linearity of Different Analytical Methods for Brucine Determination
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r/r²) | Citation |
|---|---|---|---|---|
| RP-HPLC | Herbal Formulation | 20-120 µg/mL | r = 0.9996 | ajrconline.orgajrconline.org |
| HPLC-UV | Rat Tissues | 0.05-2 µg/mL | r² > 0.991 | nih.gov |
| UPLC-MS/MS | Mice Plasma | 2.64-528 ng/mL | Not Specified | nih.govresearchgate.net |
| LC-MS/MS | Rat Plasma | 0.510-306.3 ng/mL | Not Specified | nih.gov |
| Micellar Liquid Chromatography | Herbal/Biochemical Samples | Not Specified | r² > 0.9997 | psu.edursc.org |
| HPTLC | Formulations/Blood | 0.5-5 µ g/spot | r² = 0.997 | researchgate.net |
| SPE-HPLC | Fengshi Maqian tablet | 40-60 µg/mL | r = 0.9993 | researchgate.net |
| Electrochemical (SWV) | Not Specified | 0.001-10 µM | Not Specified | researchgate.net |
Table 2: Detection and Quantitation Limits for Brucine
| Analytical Method | LOD | LOQ | Citation |
|---|---|---|---|
| Micellar Liquid Chromatography | 0.09 µg/mL | 0.35 µg/mL | psu.edursc.org |
| HPLC-UV | Not Specified | 0.039-0.050 µg/mL | nih.gov |
| UHPLC-IT MS | Not Specified | < 0.65 ng/mL | tandfonline.com |
| HPTLC | 0.12-0.15 µ g/spot | 0.36-0.48 µ g/spot | researchgate.net |
| Electrochemical (SWV) | 8 x 10⁻⁵ µM | 2.6 x 10⁻⁴ µM | researchgate.net |
Supramolecular Chemistry of Brucine Hydrates
Hydrogen Bonding Networks and Water Clusters
The arrangement of water molecules and their hydrogen-bonding interactions with the brucine (B1667951) host are fundamental to the structure and stability of brucine hydrates. mdpi.comacs.orgresearchgate.net These hydrates can be broadly categorized based on the organization of water molecules within the crystal lattice. mdpi.com
Channel Hydrates
In channel hydrates, water molecules form continuous chains or channels within the crystal structure. mdpi.comencyclopedia.pub A prominent example is the brucine dihydrate (HyA), where the asymmetric unit contains two independent brucine molecules and four water molecules. nih.gov These water molecules assemble into tetrameric rings, which then link to form hydrogen-bonded chains running parallel to the crystallographic b-axis. nih.gov The brucine molecules are connected to these water chains through O–H⋯N or O–H⋯O hydrogen bonds. nih.gov Upon dehydration, this dihydrate can form an isomorphous dehydrate structure, which is unstable and will either rehydrate in the presence of moisture or slowly convert to the anhydrous form under very dry conditions. nih.gov
Another example is the tetrahydrate form (HyB), where water molecules create channels along the crystallographic a-axis. nih.gov In this structure, the water molecules form hexameric ring motifs that are linked into a hydrogen-bonded chain. nih.gov
The formation of these channel hydrates is a key characteristic of brucine's solid-state behavior, distinguishing it from structurally similar alkaloids like strychnine (B123637), which has a much lower tendency to form hydrates. nih.govacs.org The presence of these water channels often leads to non-stoichiometric behavior, where the water content can vary depending on the surrounding humidity. encyclopedia.pubnih.gov
Isolated Site Hydrates
In contrast to channel hydrates, isolated site hydrates feature water molecules that are separated from one another and interact directly with the host molecule. mdpi.com While channel hydrates are more common for brucine, structures with isolated water molecules have also been observed. nih.gov In one of the brucine hydrate (B1144303) forms (HyC), water molecules are found in pockets at isolated sites, forming large 15- and 16-membered water clusters with a cuboidal topology. nih.govresearchgate.net This arrangement highlights the versatility of water in stabilizing different supramolecular assemblies of brucine.
Host-Guest Interactions in Brucine Hydrates
The relationship between the brucine molecule (host) and the water molecules (guest) is a classic example of host-guest chemistry. Brucine molecules typically self-assemble into regular, undulating sheet-like substructures. griffith.edu.augriffith.edu.au These sheets create interstitial cavities that can accommodate guest molecules, such as water. griffith.edu.au
The stability of these hydrated structures is dictated by a network of hydrogen-bonding interactions. Water molecules can act as both proton donors and acceptors, linking with the brucine host and with each other to form a three-dimensional framework. griffith.edu.au In many brucine compounds, the guest species, including water, occupy these cavities and associate with the host sheets through these hydrogen bonds. griffith.edu.augriffith.edu.au This molecular recognition plays a significant role in the selective formation of different crystalline structures. griffith.edu.auqut.edu.au
Influence of Additives on Hydrate Crystallization
The crystallization of specific brucine hydrates can be influenced by the presence of additives in the crystallization solution. Research has shown that different hydrates of brucine have been obtained from solutions containing additives such as diethanolamine, adenosine, and urea. researchgate.net For instance, a kinetically favored brucine 3.86-hydrate was obtained when studying the role of additives on crystallization. researchgate.net This suggests that additives can direct the formation of specific supramolecular arrangements by interacting with the brucine and water molecules during the crystallization process. researchgate.netacs.org
The formation of different solid-state forms of brucine is governed by a complex interplay between temperature, relative humidity, and the presence of such additives. nih.govresearchgate.net
Intermolecular Interactions and Electronic Structure Calculations
Computational methods, including electronic structure calculations, have been instrumental in understanding the intermolecular interactions that govern the formation and stability of brucine hydrates. nih.govrsc.orgresearchgate.net These calculations help to rationalize the observed crystal packing and the high propensity of brucine to form hydrates. nih.govacs.org
PIXEL energy calculations have been used to quantify the intermolecular interaction energies, revealing that van der Waals interactions are a significant contributor to the stability of the crystal lattice. nih.gov Natural Bond Orbital (NBO) analysis has also been employed to investigate hyperconjugative interactions and the formation of strong hydrogen bonds. sci-hub.se For instance, a large negative charge on the nitrogen atom (N16) in brucine suggests its role in forming strong hydrogen bonds. sci-hub.se
Computational Studies of Brucine and Its Hydrates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pnas.org It has been widely applied to study the properties of brucine (B1667951) and its derivatives, including vibrational analysis and hydrogen bonding interactions, which are crucial for understanding the stability and behavior of brucine dihydrate.
DFT calculations, often incorporating dispersion corrections (DFT-D), are employed to analyze the structure and stability of brucine hydrates. For instance, upon minimization using dispersion-corrected DFT, the framework of dehydrated this compound is shown to be maintained, with a root-mean-square deviation (rmsd) of only 0.10 Å when compared to the fully hydrated structure. nih.gov This theoretical result underscores the structural integrity of the brucine framework upon water removal.
Furthermore, DFT simulations have been utilized to probe the interactions between brucine and water molecules. researchgate.net These calculations help in identifying the most active sites of the brucine molecule for interaction with water by determining parameters such as adsorption energy and charge transfer. researchgate.net Studies on brucinium benzilate, a salt of brucine, have used DFT at the B3LYP/6-311++G(d,p) level to perform Natural Bond Order (NBO) analysis, which elucidates donor-acceptor interactions and their stabilization energies. scispace.com For example, significant interaction energies have been calculated for hydrogen bonds, which are fundamental to the crystal packing and stability of hydrated forms. scispace.com
Vibrational spectroscopy, a key experimental technique for characterizing hydrates, is often complemented by DFT calculations. Theoretical vibrational frequencies and intensities for brucine have been calculated using DFT (e.g., at the B3LYP/6–311G++(d, p) level) and show good agreement with experimental data. researchgate.net This allows for precise assignment of vibrational modes, including those related to the hydrogen-bonded network involving water molecules in the dihydrate crystal. researchgate.netmdpi.comnih.gov
Table 1: Applications of DFT in the Study of Brucine and its Hydrates
| Application Area | Specific Focus | Key Findings |
| Structural Stability | Analysis of the dehydrated this compound framework | The framework is maintained upon dehydration with minimal structural change (rmsd = 0.10 Å). nih.gov |
| Intermolecular Interactions | Hydrogen bonding in brucine derivatives | NBO analysis reveals strong stabilization energies from hydrogen bonds. scispace.com |
| Reactivity with Water | Identification of active sites for water interaction | DFT helps determine adsorption energies and charge transfer between brucine and water. researchgate.net |
| Vibrational Analysis | Assignment of experimental vibrational spectra | Calculated frequencies and intensities correspond well with experimental IR and Raman data. researchgate.net |
Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations for Crystal Structure Prediction
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements of a molecule. For hydrates, this process is particularly complex due to the additional degrees of freedom introduced by water molecules. nih.gov The standard approach involves a multi-step process that combines the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM). scispace.comresearchgate.netnumberanalytics.com
Initially, MM force fields are used to generate a multitude of possible crystal structures, exploring different conformations of the brucine molecule and various arrangements of water molecules within the crystal lattice. scispace.comresearchgate.net This step efficiently samples the vast conformational space. Subsequently, the most promising structures are subjected to more accurate, but computationally intensive, QM calculations for energy ranking and geometry optimization. scispace.comresearchgate.net Hybrid QM/MM models, where the molecule of interest is treated with QM and the surrounding crystal environment with MM, have also been developed to improve accuracy while maintaining computational efficiency. nih.goviucr.org
CSP studies have been instrumental in understanding the solid-state behavior of brucine. Despite its structural similarity to strychnine (B123637), brucine shows a much greater tendency to form hydrates. nih.gov Computational exploration of the crystal energy landscape of anhydrous brucine revealed high-energy open frameworks with voids large enough to accommodate water molecules. nih.govresearchgate.net This finding helps to rationalize why brucine readily forms hydrates, including the dihydrate. nih.gov
A CSP study specifically on this compound has confirmed the energetic stability of its dehydrated framework, finding it to be within 20 kJ/mol of the global minimum energy structure. nih.gov This supports experimental observations that the dihydrate crystal can retain its framework structure upon dehydration. nih.gov The ability to predict and analyze these crystal energy landscapes provides crucial insights for controlling the formation of different solid forms of brucine. nih.gov
Table 2: CSP Workflow for Hydrates like this compound
| Step | Method | Purpose |
| 1. Conformer Generation | Molecular Mechanics (MM) | To generate a diverse set of possible molecular conformations. researchgate.net |
| 2. Crystal Packing Search | Molecular Mechanics (MM) | To generate a large number of plausible crystal packing arrangements for the molecule and water. scispace.com |
| 3. Energy Ranking & Optimization | Quantum Mechanics (QM) / DFT-D | To accurately calculate the lattice energies of the most promising structures and refine their geometries. nih.govnumberanalytics.comnih.gov |
| 4. Analysis | Void Calculation & Energy Landscape | To identify stable structures and rationalize the formation of hydrates by analyzing packing motifs and void spaces. nih.govresearchgate.net |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to understand and predict the interaction between a small molecule, such as brucine, and a biological target, typically a protein or enzyme. While these studies focus on the brucine molecule itself, the insights are relevant to its behavior in biological systems, regardless of its initial solid-state form like the dihydrate.
Several molecular docking studies have been conducted to explore the biological activity of brucine. For instance, docking simulations have been used to investigate the neurotoxic effects of brucine by predicting its binding to key proteins. One study predicted that brucine can directly bind to caspase-3, an enzyme involved in apoptosis, which could explain its induced neurotoxicity. researchgate.net Another study combined network pharmacology with molecular docking to identify potential targets of compounds from Semen Strychni, including brucine, in the context of myasthenia gravis. nih.gov The results suggested that brucine binds well to hub targets such as CHRNA4. nih.gov
In cancer research, molecular docking has been employed to evaluate the potential of brucine as an inhibitor of specific signaling pathways. One investigation showed that brucine could inhibit AKT1, a key protein in cancer cell survival, by binding to its active site with a notable binding energy of -10.83 kJ/mol. uad.ac.id Similarly, docking studies have explored the interaction of brucine with blood proteins like bovine hemoglobin and bovine serum albumin. researchgate.net
These studies typically involve preparing the 3D structure of the brucine molecule and the target protein, and then using a docking algorithm to sample possible binding poses and score them based on binding affinity or energy. nih.govuad.ac.id
Table 3: Examples of Molecular Docking Studies with Brucine
| Biological Target | Research Area | Key Finding from Docking |
| Caspase-3 | Neurotoxicity | Brucine is predicted to bind directly to this apoptosis-related enzyme. researchgate.net |
| CHRNA4 (Cholinergic Receptor Nicotinic Alpha 4 Subunit) | Myasthenia Gravis | Brucine shows good binding affinity to this key target. nih.gov |
| CHRM1 (Cholinergic Receptor Muscarinic 1) | Neurotoxicity | Active compounds from strychnine, including isobrucine, show good binding affinity to the CHRM1 protein. nih.gov |
| AKT1 (Protein Kinase B) | Cancer | Brucine is predicted to inhibit AKT1 by binding to its active site. uad.ac.id |
Simulations of Water-Solid Interactions
Understanding the interaction between water molecules and the brucine crystal lattice is essential for explaining the stability and dehydration behavior of this compound. Computational simulations, particularly Molecular Dynamics (MD), provide a means to study the dynamic aspects of these interactions.
This compound is known to be a non-stoichiometric channel hydrate (B1144303). acs.orgresearchgate.netacs.org This means that water molecules are located in channels within the crystal structure, and their removal does not cause an immediate collapse of the host framework. acs.orgresearchgate.net This behavior is characterized by a gradual mass change in gravimetric sorption/desorption experiments without a significant hysteresis loop, indicating facile water movement. acs.org
Simulations can be used to model the dehydration process and the mobility of water within these channels. MD simulations, for example, can reveal the mechanism of water release. Studies on other hydrate systems have shown that conformational changes in the host molecule can initiate the dehydration process by weakening host-water interactions and increasing water mobility. core.ac.uk For brucine, it has been proposed that a shift of brucine layers relative to each other can open up channels, facilitating water release. researchgate.netresearchgate.net
A data-driven approach combining topological mapping with geometry optimization has been used to predict the structure of this compound. pnas.orgnih.gov This method involves placing water molecules into the known dehydrated framework and optimizing their positions, successfully predicting the hydrate structure. nih.gov Such simulations provide insights into the favorable positions and orientations of water molecules and their hydrogen-bonding networks within the crystal lattice. pnas.orgnih.gov DFT simulations have also been employed to study the reactivity of brucine with water molecules by calculating interaction parameters like adsorption energy and charge transfer, helping to identify the most active parts of the molecule for water binding. researchgate.net
Table 4: Computational Methods for Studying Water-Solid Interactions in this compound
| Simulation/Method | Focus of Study | Insights Gained |
| Molecular Dynamics (MD) | Dehydration mechanism, water mobility | Elucidation of dynamic processes like water diffusion in channels and the role of host framework flexibility. researchgate.netcore.ac.uk |
| Topological Mapping & Optimization | Prediction of hydrate structure | Determination of favorable water positions and stoichiometries within a known anhydrous framework. pnas.orgnih.gov |
| Density Functional Theory (DFT) | Reactivity and binding | Calculation of interaction energies and charge transfer between the brucine molecule and water. researchgate.net |
| Crystal Energy Landscape Analysis | Propensity for hydrate formation | Identification of open frameworks in the anhydrous crystal structure that can accommodate water molecules. nih.govresearchgate.net |
Future Directions and Research Gaps
Further Elucidation of Pharmacological and Toxicological Mechanisms
Modern pharmacological studies have confirmed that brucine (B1667951) possesses a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects nih.gov. Research has shown its potential to inhibit the proliferation of various cancer cell lines, such as liver, skin, and lung cancer researchgate.net. For instance, brucine has been observed to induce G1 phase arrest and apoptosis in LoVo human colon cancer cells by modulating the expression of proteins like Bax and Bcl-2 researchgate.netnih.gov. Its anti-inflammatory and analgesic properties are also well-documented nih.govsemanticscholar.org.
However, significant gaps remain in understanding the precise molecular pathways underlying these effects. The exact mechanisms by which brucine exerts its cytotoxic effects on different types of cancer cells are not fully understood and require more in-depth study upubscience.com.
The primary obstacle to brucine's clinical application is its significant toxicity, particularly to the central nervous system, which can lead to convulsions and respiratory distress nih.govinchem.org. While its toxic effects on the nervous, immune, and digestive systems are recognized, the specific molecular and cellular events that trigger this toxicity need further clarification nih.gov. Future research should aim to decouple the therapeutic mechanisms from the toxicological ones to identify new strategies for safer administration.
Development of Safer and More Effective Brucine Formulations
The high toxicity, poor water solubility, and narrow therapeutic window of brucine severely limit its clinical use researchgate.net. A critical area of future research is the development of advanced drug delivery systems to overcome these limitations. Novel formulations aim to reduce systemic toxicity, improve solubility, and enhance therapeutic efficacy by ensuring the drug acts specifically at the target site researchgate.net.
Recent efforts have shown promise in this area. For example, brucine-loaded liposomal hydrogels have been developed for topical application to treat arthritic and traumatic pain nih.gov. These formulations enhance skin permeation and demonstrate better therapeutic efficacy compared to conventional hydrogels, without causing skin irritation nih.gov. Other strategies being explored include the use of nonionic surfactant vesicles and microemulsions, which can reduce systemic absorption and side effects by targeting the drug to specific tissues like the liver and spleen google.com.
Further research should focus on creating and optimizing other targeted delivery systems, such as nanoparticles and antibody-drug conjugates, to improve the safety and effectiveness of brucine-based therapies researchgate.net.
Expansion of Brucine Derivatives for Asymmetric Catalysis
Brucine's complex and rigid stereochemical structure makes it a valuable chiral molecule for applications in asymmetric synthesis ccspublishing.org.cn. Brucine and its derivatives have been successfully used as chiral catalysts, ligands, and auxiliaries in various chemical reactions ccspublishing.org.cn.
For example, brucine-derived amino alcohols have been used to catalyze asymmetric Henry reactions, demonstrating that the choice of metal (e.g., Cu(I) vs. Zn(II)) can control the stereochemical outcome, providing access to different enantiomers of the product acs.orgsemanticscholar.org. Similarly, brucine diol, in the presence of brucine N-oxide, has been shown to catalyze the asymmetric Morita-Baylis-Hillman reaction, producing adducts with moderate to good enantiomeric excess mdpi.com.
The future in this field lies in the rational design and synthesis of new brucine derivatives. By selectively modifying its multiple functional groups, novel catalysts can be developed for a broader range of asymmetric transformations ccspublishing.org.cn. Expanding the library of brucine-based catalysts could lead to more efficient and highly selective methods for producing enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries.
Advanced Analytical Methodologies for Trace Analysis and Metabolite Profiling
The potent and toxic nature of brucine necessitates sensitive and reliable analytical methods for its detection in various matrices, including biological and forensic samples nih.govrsc.org. Several techniques have been developed for the analysis of brucine and its primary metabolite, brucine N-oxide nih.govresearchgate.net.
Liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) has been effectively used for the simultaneous analysis of brucine and its metabolites in rat liver S9 fractions, offering high sensitivity and selectivity nih.govresearchgate.net. Other methods include high-performance liquid chromatography with diode-array detection (HPLC-DAD) and direct injection micellar liquid chromatography, which are suitable for quality control and analysis in herbal preparations and biological fluids rsc.orgtandfonline.com.
Despite these advances, there is a need for the development of more advanced, high-throughput analytical methodologies. Future research should focus on ultra-sensitive techniques, such as high-resolution mass spectrometry (HRMS), to detect trace levels of brucine and a wider range of metabolites in complex biological samples tandfonline.com. Comprehensive metabolite profiling studies are needed to fully map the metabolic fate of brucine in vivo, which is essential for a complete understanding of its pharmacokinetics and toxicology nih.gov.
In-depth Studies on Hydrate (B1144303) Formation and Stability for Pharmaceutical Development
As a dihydrate, the solid-state properties of the compound are critical for its development as a pharmaceutical product. The stability and interconversion of different hydrate forms can significantly impact the drug's shelf-life, dissolution rate, and bioavailability 182.160.97.
Research has shown that brucine can form multiple hydrates, including a dihydrate (HyA), a tetrahydrate (HyB), and a non-stoichiometric 3.85-hydrate (HyC) acs.org. The stability of these forms is highly dependent on temperature and relative humidity (RH). For instance, the tetrahydrate is stable at 25 °C over a wide RH range but dehydrates below 10% RH, while the dihydrate can be prepared by stirring brucine in water between 40 and 50 °C acs.org. Understanding these transitions is crucial, as uncontrolled changes in hydration state can alter the physical and chemical properties of the final drug product 182.160.97pharmaceutical-journal.com.
A significant research gap exists in the in-depth characterization of the thermodynamics and kinetics of these hydrate transformations. Future studies should employ a combination of advanced analytical techniques and computational modeling to fully understand the factors governing hydrate formation and stability acs.org. This knowledge is indispensable for designing robust manufacturing processes and stable oral solid dosage formulations for brucine dihydrate, ensuring consistent quality and therapeutic performance nih.gov.
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent System | 50% ethanol/water | |
| Temperature | Room temperature (20–25°C) | |
| RH Control | >60% |
Basic: How can researchers distinguish this compound from other hydrate polymorphs (e.g., tetrahydrate)?
Characterization requires multi-technique validation:
- X-ray diffraction (XRD) : Compare experimental patterns with known structures (e.g., HyA dihydrate: CIKDOQ; HyB tetrahydrate: ZZZPRW01) .
- Thermogravimetric analysis (TGA) : Dihydrate shows ~7.2% weight loss (2 H₂O molecules) at 50–100°C, while tetrahydrate loses ~14.4% .
- Dynamic vapor sorption (DVS) : Monitor hydration/dehydration transitions under controlled RH (e.g., HyA is stable at 40–70% RH) .
Note : Always report crystal structure data in Supporting Information per journal guidelines (e.g., Beilstein Journal protocols) .
Advanced: How should researchers address contradictions in reported hydrate stability data across studies?
Discrepancies often arise from uncontrolled RH/temperature during experiments. To resolve this:
Standardize conditions : Use DVS to map phase transitions under specific RH/temperature profiles .
Validate purity : Combine XRD and solid-state NMR to confirm absence of mixed phases.
Replicate literature methods : Note deviations in solvent ratios or crystallization rates that may favor metastable forms .
Example : Some studies report HyC (3.86-hydrate) as metastable, but phase-pure samples require RH >80% and temperatures <15°C .
Advanced: What computational methods predict this compound’s stability relative to other solvates?
Crystal energy landscape (CEL) analysis identifies low-energy polymorphs. For brucine:
Q. Table 2: Key Interactions in Brucine Hydrates
| Hydrate Form | Primary Interactions | Energy (kJ/mol) |
|---|---|---|
| Dihydrate | Brucine O–H₂O (2.8 Å), H₂O–H₂O (2.6 Å) | -45.2 |
| Tetrahydrate | H₂O–H₂O chain networks | -38.7 |
Advanced: How to design pharmacological studies on this compound’s anticancer mechanisms while addressing toxicity?
Q. Experimental design considerations :
- In vitro models : Use MDA-MB-231 or MCF-7 breast cancer lines with IC₅₀ dosing (e.g., 50–100 μM) .
- Toxicity mitigation : Co-administer with detoxifying agents (e.g., glycyrrhizin) and monitor apoptosis via caspase-3 assays .
- Controls : Compare anhydrous brucine to dihydrate to isolate hydration effects on bioavailability.
Ethical compliance : Obtain institutional approval for cell line use and adhere to statistical guidelines (e.g., ANOVA with post-hoc tests) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and eye protection to prevent inhalation/contact .
- First aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .
- Storage : Airtight containers with desiccants to prevent hydrate degradation .
Advanced: What methodologies resolve enantiomeric mixtures using this compound in chiral chemistry?
Brucine’s stereospecificity enables chiral resolution via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
